1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Description
BenchChem offers high-quality 1,2-Dioleoyl-3-linoleoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dioleoyl-3-linoleoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H102O6 |
|---|---|
Molecular Weight |
883.4 g/mol |
IUPAC Name |
[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16?,28-25?,29-26+,30-27+ |
InChI Key |
JTMWOTXEVWLTTO-IOEOKIPXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a component of various vegetable oils, its physical characteristics are crucial for its behavior in formulations, its interaction with biological systems, and its overall stability. This guide provides a detailed overview of the known physical properties of this triglyceride, methodologies for their determination, and a look into the broader context of triglyceride signaling.
Core Physical and Chemical Properties
A summary of the key physical and chemical data for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅₇H₁₀₂O₆ | [1][2] |
| Molecular Weight | 883.4 g/mol | [1][3] |
| CAS Number | 2190-20-7 | [1][2] |
| Physical Form | Viscous liquid at room temperature | |
| Melting Point | -2.5 to -2 °C | [4] |
| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlPBS:Ethanol (1:1): 500 µg/ml | [1] |
| Storage Temperature | -20°C | |
| Purity | Typically >95% (by TLC) | [1] |
Experimental Protocols for Property Determination
The following are detailed methodologies for determining the key physical properties of triglycerides like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Melting Point Determination (Capillary Method)
The melting point of a triglyceride can be determined using the capillary method, which is a standard technique for determining the melting point of a solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the solid triglyceride is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first signs of melting are observed (the solid begins to turn to liquid) and the temperature at which the entire sample has melted are recorded. This range represents the melting point of the substance. For pure substances, this range is typically narrow.
Solubility Testing
The solubility of a triglyceride in various solvents is a key parameter for its application in formulations.
Apparatus:
-
Test tubes or small vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Solvent Addition: A known volume of the solvent to be tested (e.g., DMF, ethanol, water) is added to a test tube.
-
Sample Addition: A pre-weighed amount of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is added to the solvent.
-
Mixing: The mixture is vortexed vigorously for a set period to ensure thorough mixing and to facilitate dissolution.
-
Observation: The solution is visually inspected for the presence of undissolved material. If the sample has completely dissolved, it is deemed soluble at that concentration. The process can be repeated with increasing amounts of the triglyceride to determine the saturation point.
Density Determination
The density of liquid triglycerides can be determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Weight of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its weight is accurately recorded.
-
Weight of Pycnometer with Sample: The pycnometer is filled with the liquid triglyceride, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The pycnometer is then reweighed.
-
Weight of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its weight is then recorded at a known temperature.
-
Calculation: The density of the triglyceride is calculated using the following formula: Density of triglyceride = [(Weight of pycnometer with triglyceride) - (Weight of empty pycnometer)] / [(Weight of pycnometer with water) - (Weight of empty pycnometer)] x Density of water at the measurement temperature.
Signaling Pathways Involving Triglycerides
While specific signaling pathways for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are not extensively documented, triglycerides as a class are known to be involved in various metabolic signaling pathways. For instance, dietary triglycerides can influence cellular energy metabolism and signaling. The following diagram illustrates a generalized workflow of how dietary triglycerides are processed and can influence cellular signaling.
References
The Biological Role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) isomer commonly abbreviated as OOL, is a glycerolipid comprised of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3][4] As a mixed-acid triglyceride, OOL is a component of various dietary fats, particularly prevalent in seed and vegetable oils such as those from pumpkin seeds, olives, and sesame.[1][3][5] While triacylglycerols are primarily recognized for their role in energy storage, the specific arrangement of fatty acids on the glycerol backbone can influence their metabolic fate and biological activity. This technical guide provides an in-depth exploration of the biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in lipid metabolism, addressing the current understanding of its metabolic pathways, analytical challenges in its study, and relevant experimental protocols.
Triacylglycerols are the main constituents of body fat in animals and vegetable fats, serving as the primary form of energy storage.[6] Beyond their role as an energy reserve, they provide insulation, protect vital organs, and facilitate the transport of fat-soluble vitamins.[7] The specific fatty acid composition of a TAG molecule, including chain length and degree of unsaturation, dictates its physical properties and biological functions.[8]
A significant challenge in elucidating the specific biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in the analytical difficulty of distinguishing it from its structural isomers, such as 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO).[9] These isomers share the same molecular weight and fatty acid composition, leading to very similar physicochemical properties, which makes their separation and individual quantification complex.[9] Consequently, much of the existing literature discusses triacylglycerols as a broader class or focuses on the metabolic effects of their constituent fatty acids, oleic acid (an omega-9 monounsaturated fatty acid) and linoleic acid (an omega-6 polyunsaturated fatty acid). This guide will address these analytical challenges and present the current knowledge on the metabolism of TAGs containing these key fatty acids.
General Metabolism of Dietary Triacylglycerols
The metabolic journey of dietary triacylglycerols, including 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, is a multi-step process involving digestion, absorption, transport, and tissue-specific utilization or storage.
Digestion and Absorption
Dietary TAGs are initially emulsified by bile salts in the small intestine. Pancreatic lipase (B570770) then hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (2-MAG). For OOL, this would result in the release of oleic acid from the sn-1 position and linoleic acid from the sn-3 position, leaving 2-oleoyl-glycerol. These products, along with bile salts, form mixed micelles, which facilitate their absorption by enterocytes, the cells lining the small intestine.
Inside the enterocytes, the absorbed free fatty acids and 2-MAG are re-esterified back into triacylglycerols. These newly synthesized TAGs are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream.
Lipoprotein Transport and Metabolism
Chylomicrons transport dietary TAGs from the intestine to various tissues. In the capillaries of adipose tissue and muscle, the enzyme lipoprotein lipase (LPL), located on the surface of endothelial cells, hydrolyzes the TAGs within the chylomicrons. This releases free fatty acids, which are taken up by the adjacent cells for energy or storage. The remaining chylomicron remnants, now depleted of most of their TAG content, are cleared from the circulation by the liver.
In the liver, fatty acids and glycerol can be used for various metabolic processes, including re-synthesis into TAGs. These endogenously synthesized TAGs are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream to be delivered to peripheral tissues. As VLDLs circulate, they are also acted upon by LPL, releasing their fatty acid cargo and transforming into intermediate-density lipoproteins (IDL) and eventually low-density lipoproteins (LDL).[10]
// Nodes Dietary_TAG [label="Dietary TAG\n(e.g., OOL)"]; Bile_Salts [label="Bile Salts", shape=ellipse, fillcolor="#FBBC05"]; Pancreatic_Lipase [label="Pancreatic Lipase", shape=ellipse, fillcolor="#FBBC05"]; Small_Intestine [label="Small Intestine Lumen"]; Mixed_Micelles [label="Mixed Micelles"]; Enterocyte [label="Enterocyte"]; Chylomicrons [label="Chylomicrons"]; Lymphatics [label="Lymphatics"]; Bloodstream [label="Bloodstream"]; LPL [label="Lipoprotein Lipase (LPL)", shape=ellipse, fillcolor="#FBBC05"]; Peripheral_Tissues [label="Peripheral Tissues\n(Adipose, Muscle)"]; Chylomicron_Remnants [label="Chylomicron Remnants"]; Liver [label="Liver"]; VLDL [label="VLDL"];
// Edges Dietary_TAG -> Small_Intestine; Bile_Salts -> Small_Intestine [style=dashed]; Pancreatic_Lipase -> Small_Intestine [style=dashed]; Small_Intestine -> Mixed_Micelles [label="Emulsification &\nHydrolysis"]; Mixed_Micelles -> Enterocyte [label="Absorption"]; Enterocyte -> Chylomicrons [label="Re-esterification &\nPackaging"]; Chylomicrons -> Lymphatics; Lymphatics -> Bloodstream; Bloodstream -> LPL; LPL -> Peripheral_Tissues [label="TAG Hydrolysis &\nFatty Acid Uptake"]; Chylomicrons -> Chylomicron_Remnants [label="Depletion of TAGs"]; Chylomicron_Remnants -> Liver [label="Uptake"]; Liver -> VLDL [label="Endogenous TAG\nSynthesis & Packaging"]; VLDL -> Bloodstream; } caption [label="Figure 1: Overview of dietary triacylglycerol metabolism.", shape=plaintext, fontname="Arial", fontsize=10];
Signaling and Metabolic Regulation
While specific signaling pathways directly initiated by 1,2-Dioleoyl-3-linoleoyl-rac-glycerol have not been definitively identified, the constituent fatty acids, oleic and linoleic acid, are known to have various signaling and regulatory roles. It is plausible that the metabolic products of OOL, particularly the liberated fatty acids, contribute to these pathways.
Linoleic acid is a precursor for the synthesis of arachidonic acid, which is a key substrate for the production of eicosanoids such as prostaglandins, thromboxanes, and leukotrienes. These molecules are potent signaling lipids involved in inflammation and immune responses. Oleic acid, on the other hand, is a major component of cell membranes and can influence membrane fluidity and the function of membrane-bound proteins.
Elevated levels of circulating triacylglycerols, a condition known as hypertriglyceridemia, are associated with an increased risk of cardiovascular disease and metabolic syndrome.[11] This is often linked to an overproduction of VLDL by the liver and/or impaired clearance of TAG-rich lipoproteins from the circulation.[12]
// Nodes OOL [label="1,2-Dioleoyl-3-linoleoyl-rac-glycerol\n(OOL)"]; Hydrolysis [label="Hydrolysis\n(e.g., by LPL)"]; Oleic_Acid [label="Oleic Acid\n(Omega-9)"]; Linoleic_Acid [label="Linoleic Acid\n(Omega-6)"]; Membrane_Fluidity [label="Membrane Fluidity &\nProtein Function", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins, Leukotrienes)"]; Inflammation_Immunity [label="Inflammation &\nImmune Response", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges OOL -> Hydrolysis; Hydrolysis -> Oleic_Acid; Hydrolysis -> Linoleic_Acid; Oleic_Acid -> Membrane_Fluidity; Linoleic_Acid -> Arachidonic_Acid; Arachidonic_Acid -> Eicosanoids; Eicosanoids -> Inflammation_Immunity; } caption [label="Figure 2: Potential signaling roles of OOL-derived fatty acids.", shape=plaintext, fontname="Arial", fontsize=10];
Quantitative Data
Specific quantitative data on the concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in various human tissues and plasma is limited in the scientific literature. This is largely due to the analytical challenges in separating and quantifying individual TAG isomers. However, lipidomic studies have identified OOL as a component of the triacylglycerol profile in various biological samples. The relative abundance of OOL can vary depending on dietary intake of oleic and linoleic acids.
| Lipid Class | Component | Typical Dietary Sources | General Biological Relevance |
| Triacylglycerol | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | Olive oil, pumpkin seed oil, sesame oil[1][3] | Energy storage, source of oleic and linoleic acids |
| Fatty Acid | Oleic Acid (18:1) | Olive oil, avocados, nuts | Membrane fluidity, potential anti-inflammatory effects |
| Fatty Acid | Linoleic Acid (18:2) | Soybean oil, corn oil, sunflower oil | Precursor to arachidonic acid and eicosanoids |
Table 1: Overview of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and its constituent fatty acids.
| Analytical Technique | Principle of Separation/Detection | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[9] | Good resolution of TAGs with different fatty acid compositions. | Co-elution of structural isomers is common. |
| Gas Chromatography (GC) | Separation of fatty acid methyl esters after transesterification. | High resolution of fatty acids. | Does not provide information on the original TAG structure. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio of ionized molecules.[13][14] | High sensitivity and can provide structural information through fragmentation.[13] | Isomers have the same mass, requiring tandem MS (MS/MS) for differentiation. |
| Tandem MS (MS/MS) | Fragmentation of selected ions to identify constituent fatty acids and their positions.[1] | Can differentiate between TAG isomers based on fragmentation patterns.[1][9] | Requires specialized instrumentation and expertise. |
Table 2: Comparison of analytical techniques for triacylglycerol analysis.
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Plasma or Tissue
This protocol is based on the widely used Folch method for total lipid extraction.
Materials:
-
Plasma or homogenized tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 volume of plasma or tissue homogenate in a glass centrifuge tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex again for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer containing the lipids) using a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., hexane (B92381) for HPLC).
Protocol 2: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by RP-HPLC-MS/MS
This protocol provides a general workflow for the separation and identification of OOL from a complex lipid extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
-
Mass Spectrometer capable of tandem MS (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Chromatographic Separation:
-
Inject the resuspended lipid extract onto the C18 column.
-
Employ a gradient elution program using a mobile phase system such as acetonitrile/isopropanol and water. The exact gradient will need to be optimized for the specific column and instrument. The goal is to achieve separation of TAGs based on their equivalent carbon number (ECN) and degree of unsaturation.
-
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using ESI or APCI in positive ion mode. TAGs will typically be detected as adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺).
-
Perform a full scan MS analysis to identify the molecular ions corresponding to TAGs with a total of 54 carbons and 4 double bonds (the composition of OOL).
-
-
Tandem MS (MS/MS) for Isomer Differentiation:
-
Select the precursor ion corresponding to the TAG of interest (m/z for [OOL+adduct]⁺).
-
Induce fragmentation of the precursor ion in the collision cell.
-
Analyze the resulting product ions. The fragmentation pattern will reveal the identity and position of the fatty acids. Specifically, the neutral loss of fatty acids from the sn-1 and sn-3 positions is more favorable than from the sn-2 position. By analyzing the relative intensities of the fragment ions corresponding to the loss of oleic and linoleic acid, the isomeric structure can be determined.
-
// Nodes Sample [label="Plasma or\nTissue Sample"]; Lipid_Extraction [label="Total Lipid Extraction\n(Folch Method)"]; Dried_Extract [label="Dried Lipid Extract"]; RP_HPLC [label="Reversed-Phase HPLC\n(C18 column)"]; MS [label="Mass Spectrometry\n(Full Scan)"]; Precursor_Selection [label="Precursor Ion Selection\n(m/z for TAG 54:4)"]; Tandem_MS [label="Tandem MS (MS/MS)\n(Collision-Induced Dissociation)"]; Fragmentation_Analysis [label="Fragmentation Pattern\nAnalysis"]; OOL_Identification [label="OOL Identification &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Lipid_Extraction; Lipid_Extraction -> Dried_Extract; Dried_Extract -> RP_HPLC; RP_HPLC -> MS; MS -> Precursor_Selection; Precursor_Selection -> Tandem_MS; Tandem_MS -> Fragmentation_Analysis; Fragmentation_Analysis -> OOL_Identification; } caption [label="Figure 3: Experimental workflow for the analysis of OOL.", shape=plaintext, fontname="Arial", fontsize=10];
Conclusion
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol isomer whose precise biological role is still under investigation, largely due to the analytical challenges in differentiating it from other TAG isomers. Its metabolism is generally understood within the broader context of dietary triacylglycerol digestion, absorption, and transport. The constituent fatty acids of OOL, oleic and linoleic acid, are known to have significant roles in membrane structure, cellular signaling, and inflammation. Future research employing advanced analytical techniques such as high-resolution tandem mass spectrometry will be crucial in elucidating the specific functions of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and other individual triacylglycerol species in health and disease. This will provide a more nuanced understanding of lipid metabolism and may open new avenues for therapeutic interventions in metabolic disorders.
References
- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol liquid, 97% (TLC) | 2190-20-7 [sigmaaldrich.com]
- 4. Dietary carbohydrates and triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dioleoyl-3-linolein | C57H102O6 | CID 9544252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shimadzu.com.sg [shimadzu.com.sg]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effects of Plant Oil Interesterified Triacylglycerols on Lipemia and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Natural Abundance and Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2] As a mixed-acid triglyceride, OOL is a common constituent of various natural fats and oils, contributing to their physical and nutritional properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Natural Sources and Abundance
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is found in a variety of vegetable oils. Its presence has been confirmed in olive oil, pumpkin seed oil, and sesame oil.[1][2][3] The abundance of OOL can vary significantly depending on the cultivar, geographical origin, and processing methods of the oil.
Quantitative Data on Abundance
The following table summarizes the reported abundance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in various natural sources.
| Natural Source | Abundance (% of total triacylglycerols) | Reference |
| Olive Oil (Chemlali cultivar) | 17.50% | This value was reported in a study of virgin olive oil from the Chemlali cultivar grown at a specific planting density. |
| Olive Oil (Egyptian cultivars) | 12.00% - 13.91% | This range was observed in a study analyzing the triacylglycerol content of different Egyptian olive oil varieties. |
| Pumpkin Seed Oil | Present (quantitative data not specified in the search results) | The presence of OOL has been confirmed in pumpkin seed oil. |
| Sesame Oil | Present (quantitative data not specified in the search results) | The presence of OOL has been confirmed in sesame oil. |
Experimental Protocols for Analysis
The analysis of specific triacylglycerols like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from complex mixtures of fats and oils requires sophisticated analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Extraction of Triacylglycerols
A general workflow for the extraction of triacylglycerols from oil seeds is outlined below.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating individual TAG species based on their polarity and hydrophobicity.
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase column (e.g., C18)
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV detector (at low wavelengths)
Methodology:
-
Sample Preparation: The extracted oil is typically diluted in a suitable solvent such as hexane or isopropanol/acetonitrile (B52724) mixtures.
-
Mobile Phase: A gradient elution is often employed, using a mixture of solvents like acetonitrile and isopropanol. The gradient allows for the separation of a wide range of TAGs with varying polarities.
-
Separation: The sample is injected onto the C18 column. Triacylglycerols are separated based on their partition between the stationary phase and the mobile phase. Molecules with a higher number of double bonds and shorter acyl chains tend to elute earlier.
-
Detection:
-
ELSD/CAD: These detectors are universal for non-volatile analytes and provide a response proportional to the mass of the analyte, making them suitable for the quantification of TAGs which lack strong UV chromophores.
-
UV Detector: Can be used at low wavelengths (e.g., 205 nm), but the response can vary between different TAGs.
-
-
Quantification: Quantification is achieved by comparing the peak area of OOL in the sample to a calibration curve generated using a certified reference standard of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Gas Chromatography-Mass Spectrometry (GC-MS)
High-temperature GC-MS is another technique used for the analysis of intact triacylglycerols.
Instrumentation:
-
Gas chromatograph equipped with a high-temperature capillary column
-
Mass spectrometer detector
Methodology:
-
Sample Preparation: The oil sample is diluted in a suitable solvent. Derivatization is generally not required for the analysis of intact TAGs.
-
Injection: A small volume of the diluted sample is injected into the hot injector of the GC.
-
Separation: The TAGs are separated based on their boiling points and polarity on a high-temperature capillary column.
-
Detection: As the separated TAGs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and structure of the TAG, allowing for its identification.
-
Quantification: Quantification can be performed using a selected ion monitoring (SIM) mode, which increases sensitivity and selectivity, by comparing the response to a known concentration of a reference standard.
Biological Significance
The primary biological role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, like other triacylglycerols, is to serve as a dense and efficient form of energy storage in plants and animals. Upon consumption, TAGs undergo enzymatic hydrolysis in the digestive system, a process primarily mediated by lipases.
This diagram illustrates the general enzymatic hydrolysis of a triacylglycerol by pancreatic lipase into a 2-monoacylglycerol and free fatty acids, which are then absorbed by the intestinal cells. The specific fatty acids released from OOL would be oleic acid and linoleic acid. Once absorbed, these components can be re-esterified to form new triacylglycerols, incorporated into other lipids, or utilized for energy production through beta-oxidation.
Currently, there is limited information available on specific signaling pathways or unique biological activities directly attributed to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol itself, beyond its role in lipid metabolism.
Conclusion
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a naturally occurring triacylglycerol found in various vegetable oils, with its abundance being particularly characterized in olive oil. Its analysis is crucial for the quality control and nutritional profiling of these oils. The methodologies of HPLC and GC-MS provide reliable means for the identification and quantification of OOL. While its primary biological role is understood within the general context of triacylglycerol metabolism, further research may uncover more specific physiological functions of this particular molecular species.
References
An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (CAS Number: 2190-20-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a mixed-acid triacylglycerol (TAG), is a molecule of significant interest in the fields of lipidomics, nutritional science, and pharmaceutical development. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis and analysis methodologies, and its known and potential biological roles. Its unique structure, combining two oleic acid moieties and one linoleic acid moiety on a glycerol (B35011) backbone, makes it a valuable subject for research into lipid metabolism and its potential applications in drug delivery systems.
Nomenclature and Identification
This triacylglycerol is identified by the Chemical Abstracts Service (CAS) number 2190-20-7 . It is also known by several synonyms, which are crucial for comprehensive literature searches.
Table 1: Compound Identification
| Property | Value |
| CAS Number | 2190-20-7[1][2][3][4][5] |
| Formal Name | 9Z,12Z-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester[5] |
| Synonyms | OOL, TG(18:1/18:1/18:2), TG(18:1(9Z)/18:1(9Z)/18:2(9Z,12Z)), TG(54:4), 2,3-Dioleo-1-linolein, 1,2-Dioleoyl-3-linolein[1][5] |
Physicochemical Properties
Understanding the physicochemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is fundamental to its application in research and development. It is a viscous liquid at room temperature.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₅₇H₁₀₂O₆[1][2][5] |
| Molecular Weight | 883.42 g/mol [1][2] |
| Physical Form | Liquid |
| Purity (typical) | ≥95% to 97% (TLC)[5] |
| Storage Temperature | -20°C[5] |
| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Soluble in a 1:1 solution of PBS and Ethanol at 500 µg/ml.[5] |
Synthesis and Purification
The synthesis of structured triacylglycerols like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is most commonly achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis. Lipases are the enzymes of choice for these reactions.
Experimental Protocol: Enzymatic Synthesis
The following is a generalized protocol for the lipase-catalyzed synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. The specific conditions may require optimization based on the chosen lipase (B570770) and reactor setup.
Objective: To synthesize 1,2-Dioleoyl-3-linoleoyl-rac-glycerol via lipase-catalyzed esterification or interesterification.
Materials:
-
Glycerol
-
Oleic acid or its ester
-
Linoleic acid or its ester
-
Immobilized lipase (e.g., from Candida antarctica, Rhizomucor miehei)[6]
-
Organic solvent (e.g., hexane (B92381) or solvent-free system)[7]
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature and agitation control
Procedure:
-
Substrate Preparation: Prepare a reaction mixture containing glycerol, oleic acid (or its ester), and linoleic acid (or its ester) in the desired molar ratio. For the synthesis of OOL, a molar ratio of glycerol:oleic acid:linoleic acid of 1:2:1 would be the target.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.
-
Reaction Conditions: The reaction is carried out in a temperature-controlled reactor with constant stirring. The temperature is typically maintained between 40-60°C.[8] To drive the esterification reaction towards product formation, water, a byproduct of the reaction, should be removed. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration for potential reuse.
-
Product Purification: The final product, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, is purified from the remaining substrates and byproducts (mono- and diacylglycerols) using techniques such as column chromatography on silica (B1680970) gel.
dot
Caption: Workflow for the enzymatic synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Analytical Methodology
The analysis of complex lipid mixtures containing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol requires high-resolution chromatographic techniques.
Experimental Protocol: High-Temperature Gas Chromatography (HT-GC)
HT-GC is a powerful technique for the separation and quantification of triacylglycerols.
Objective: To analyze the composition of a lipid mixture and quantify 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Instrumentation:
-
Gas chromatograph equipped with a high-temperature capillary column and a flame ionization detector (FID).
Procedure:
-
Sample Preparation: The lipid sample is dissolved in an appropriate solvent (e.g., hexane). An internal standard may be added for quantification.
-
Injection: A small volume of the sample is injected into the GC. The injection technique is critical to avoid discrimination of high molecular weight compounds.
-
Chromatographic Separation: The triacylglycerols are separated based on their carbon number and degree of unsaturation. A temperature program is used to elute the high-boiling point TAGs.
-
Detection: The separated compounds are detected by the FID.
-
Quantification: The peak areas are used to determine the relative amounts of each triacylglycerol. Calibration with known standards is necessary for accurate quantification.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is another widely used technique for the analysis of triacylglycerols.[9]
Objective: To separate and quantify 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a complex lipid mixture.
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for detection.[10]
Procedure:
-
Sample Preparation: The lipid sample is dissolved in a suitable solvent (e.g., acetone/acetonitrile (B52724) mixture).
-
Mobile Phase: A gradient elution is typically employed, using a mixture of polar and non-polar solvents (e.g., acetonitrile and dichloromethane).[10]
-
Chromatographic Separation: Triacylglycerols are separated based on their partition number, which is related to the chain length and number of double bonds of the fatty acid residues.
-
Detection: ELSD is a common detector for lipids as its response is independent of the optical properties of the solvents.[10] MS can provide both quantification and structural information.
-
Data Analysis: The chromatogram is analyzed to identify and quantify the different triacylglycerol species.
dot
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tebubio.com [tebubio.com]
- 4. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS#:2190-20-7 | Chemsrc [chemsrc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed esterification of glycerol and oleic acid | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
A Comprehensive Technical Guide to the Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a common triglyceride found in various vegetable oils. A thorough understanding of its solubility in organic solvents is critical for a wide range of applications, including as an excipient in drug formulations, in the development of lipid-based drug delivery systems, and for various analytical procedures.
Quantitative Solubility Data
Precise, quantitative data on the solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a broad spectrum of organic solvents is not extensively available in published literature. However, data from technical datasheets and the known solubility of structurally similar triglycerides provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Type | Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | Solubility of Structurally Similar Triglycerides (e.g., Triolein, Trilinolein) |
| Dimethylformamide (DMF) | Polar Aprotic | 10 mg/mL[1][2] | Data not available |
| Ethanol | Polar Protic | 10 mg/mL[1][2] | Slightly soluble[3] |
| PBS:Ethanol (1:1) | Mixed | 500 µg/mL[1][2] | Data not available |
| Chloroform | Nonpolar | Data not available | Soluble[3], Sparingly Soluble (Trilinolein)[4][5] |
| Diethyl Ether | Nonpolar | Data not available | Soluble[3] |
| Carbon Tetrachloride | Nonpolar | Data not available | Soluble[3] |
| Hexanes | Nonpolar | Data not available | Slightly Soluble (Trilinolein)[4][5] |
| Methanol | Polar Protic | Data not available | Slightly soluble[6][7][8][9][10] |
| Acetone | Polar Aprotic | Data not available | Data not available, but lipids are generally soluble.[11] |
| Toluene | Nonpolar | Data not available | Data not available |
| Benzene | Nonpolar | Data not available | Readily soluble (Triolein).[12] |
| Water | Polar Protic | Data not available | Practically insoluble[13], Slightly soluble[6] |
Note: The solubility of triglycerides is influenced by the fatty acid composition, temperature, and the polymorphic form of the lipid. The data presented should be considered as a guideline, and empirical testing is recommended for specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for the successful application of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. The following are detailed methodologies for key experiments to ascertain the solubility of this triglyceride in organic solvents.
Equilibrium Shake-Flask Method
This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation: Add an excess amount of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is necessary to ensure that saturation is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), or Gas Chromatography (GC) after derivatization.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Hot-Stage Microscopy (HSM)
HSM is a visual method used to estimate the saturation solubility of a solid lipid in a molten excipient or solvent.
Methodology:
-
Sample Preparation: Prepare a series of mixtures of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and the solid organic solvent (if applicable) at different known concentrations.
-
Mounting: Place a small amount of each mixture on a microscope slide and cover with a coverslip.
-
Heating and Observation: Heat the slides on a hot stage at a controlled rate. Observe the samples under a polarized light microscope.
-
Solubility Determination: The temperature at which the last crystals of the triglyceride dissolve is considered the saturation temperature for that specific concentration. By plotting the dissolution temperatures against the corresponding concentrations, a solubility curve can be generated.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the solubility of a lipid by measuring the heat flow associated with its melting in the presence of a solvent.
Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and the solvent at various known concentrations.
-
DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan and seal it. Heat the sample in the DSC instrument at a constant rate (e.g., 5-10 °C/min).
-
Data Analysis: The presence of the dissolved triglyceride will cause a depression in the melting point of the solvent. The extent of this depression is related to the concentration of the triglyceride. By analyzing the thermograms, the solubility at different temperatures can be determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using the equilibrium shake-flask method coupled with HPLC analysis.
Caption: Workflow for Solubility Determination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRILINOLEIN | 537-40-6 [chemicalbook.com]
- 5. 537-40-6 CAS MSDS (TRILINOLEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol | CAS 2190-30-9 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol | CAS 2535-35-5 | Cayman Chemical | Biomol.com [biomol.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Stereospecificity of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereospecificity of 1,2-dioleoyl-3-linoleoyl-rac-glycerol (B14969) (OOL), a common triacylglycerol (TAG) found in various natural oils. The arrangement of oleoyl (B10858665) and linoleoyl fatty acid chains on the glycerol (B35011) backbone results in two enantiomeric forms: sn-1,2-dioleoyl-3-linoleoyl-glycerol and its mirror image, sn-2,3-dioleoyl-1-linoleoyl-glycerol. This subtle difference in three-dimensional structure presents a significant analytical challenge and has profound implications for the biochemical behavior and metabolic fate of these isomers. This document details the analytical methodologies for their separation and identification, explores the stereospecificity of enzymatic hydrolysis, and discusses their differential metabolic pathways and potential physiological significance. All quantitative data are summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.
Introduction to the Stereochemistry of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules and one linoleic acid molecule. The "rac-" prefix indicates a racemic mixture, meaning it contains equal amounts of two enantiomers. The specific positioning of the fatty acids on the glycerol backbone, known as stereospecificity, is crucial for its interaction with enzymes and its subsequent metabolic processing.[1]
The two enantiomers are:
-
sn-1,2-Dioleoyl-3-linoleoyl-glycerol (sn-OOL)
-
sn-2,3-Dioleoyl-1-linoleoyl-glycerol (sn-LOO)
These isomers share the same molecular weight and fatty acid composition, making their differentiation a significant analytical challenge.[2] However, their distinct spatial arrangements lead to different interactions with stereospecific enzymes, such as lipases, which play a critical role in lipid digestion and metabolism.
Analytical Methodologies for Isomer Separation and Identification
The separation and identification of sn-OOL and sn-LOO enantiomers require advanced analytical techniques due to their nearly identical physicochemical properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[3]
Experimental Protocol: Chiral HPLC Separation of OOL Enantiomers
-
Column: CHIRALPAK IF-3 column.[3]
-
Mobile Phase: Acetonitrile.[3]
-
Flow Rate: Isocratic elution.
-
Detection: UV detector or coupled to a mass spectrometer.
-
Sample Preparation: The triacylglycerol sample is dissolved in a suitable organic solvent like hexane (B92381) or a hexane/isopropanol mixture.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is instrumental in identifying and characterizing TAG isomers based on their fragmentation patterns.[2] While enantiomers produce identical mass spectra, their separation by chiral chromatography prior to MS analysis allows for their individual characterization. The fragmentation of the molecular ions can reveal the position of the fatty acids on the glycerol backbone. The fatty acid at the sn-2 position is sterically hindered and is lost less readily as a neutral molecule during collision-induced dissociation (CID) compared to the fatty acids at the sn-1 and sn-3 positions.[2]
Table 1: Key Mass Spectrometry Fragmentation Ions for OOL Isomers
| Precursor Ion | Fragmentation Pathway | Resulting Ion | Significance |
| [M+NH₄]⁺ | Neutral loss of fatty acid + NH₃ | [M+NH₄ - (Oleic Acid + NH₃)]⁺ | Indicates presence of Oleic Acid |
| [M+NH₄ - (Linoleic Acid + NH₃)]⁺ | Indicates presence of Linoleic Acid | ||
| [M+H]⁺ | Loss of fatty acid from sn-1 or sn-3 | Diacylglycerol-like fragment | Higher abundance for sn-1/sn-3 loss |
| Loss of fatty acid from sn-2 | Diacylglycerol-like fragment | Lower abundance for sn-2 loss |
Stereospecificity of Enzymatic Hydrolysis
Lipases, the enzymes responsible for the breakdown of fats, exhibit stereospecificity, meaning they preferentially hydrolyze fatty acids from specific positions on the glycerol backbone. Pancreatic lipase (B570770), a key enzyme in digestion, primarily hydrolyzes fatty acids at the sn-1 and sn-3 positions.[4] Studies have shown that some lipases exhibit a preference for the sn-1 position over the sn-3 position.[5]
This stereoselectivity has significant implications for the digestion and absorption of sn-OOL and sn-LOO.
-
Hydrolysis of sn-OOL (sn-1,2-dioleoyl-3-linoleoyl-glycerol): Pancreatic lipase will preferentially hydrolyze the oleic acid at the sn-1 position and the linoleic acid at the sn-3 position. This results in the formation of sn-2-oleoyl-glycerol (a monoacylglycerol) and free oleic and linoleic acids.
-
Hydrolysis of sn-LOO (sn-2,3-dioleoyl-1-linoleoyl-glycerol): Pancreatic lipase will preferentially hydrolyze the linoleic acid at the sn-1 position and the oleic acid at the sn-3 position. This also results in the formation of sn-2-oleoyl-glycerol and free oleic and linoleic acids.
While the end products of complete hydrolysis are the same, the initial rates of hydrolysis at the sn-1 and sn-3 positions can differ depending on the fatty acid present and the specific lipase, potentially leading to different absorption kinetics.
Differential Metabolism and Physiological Significance
Following absorption, the metabolic fate of the resulting monoacylglycerols and free fatty acids can be influenced by their original position on the glycerol backbone. The sn-2-monoacylglycerols are readily absorbed by intestinal cells and are used to resynthesize triacylglycerols. The stereochemistry of the absorbed lipids can influence the composition and structure of newly synthesized chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body.
While direct comparative studies on the metabolism of sn-OOL and sn-LOO are limited, research on other structured lipids suggests that the stereospecific positioning of fatty acids can affect:
-
Lipoprotein metabolism: The structure of the re-synthesized TAGs can influence the assembly and secretion of chylomicrons and very-low-density lipoproteins (VLDL).
-
Tissue distribution: The fatty acid composition at different sn-positions can affect their incorporation into various tissues and cellular membranes.
-
Cell signaling: Diacylglycerols (DAGs), which are intermediates in TAG metabolism, are important signaling molecules. The stereochemistry of DAGs can influence the activation of protein kinase C (PKC) isoforms, leading to downstream cellular responses.
Synthesis of Stereospecific 1,2-Dioleoyl-3-linoleoyl-glycerol Isomers
The synthesis of enantiomerically pure sn-OOL and sn-LOO is crucial for studying their distinct biological activities. Chemoenzymatic methods are often employed for this purpose.
Experimental Protocol: General Chemoenzymatic Synthesis of Stereospecific Triacylglycerols
-
Starting Material: A chiral glycerol derivative, such as sn-1,2-isopropylidene-glycerol or sn-2,3-isopropylidene-glycerol, is used as the starting material to control the stereochemistry.
-
Esterification: The free hydroxyl group is esterified with the desired fatty acid (e.g., linoleic acid for sn-OOL synthesis starting from sn-1,2-isopropylidene-glycerol) using a lipase or chemical catalyst.
-
Deprotection: The isopropylidene protecting group is removed under acidic conditions to expose the two remaining hydroxyl groups.
-
Final Esterification: The newly exposed hydroxyl groups are esterified with the other fatty acid (e.g., oleic acid) to yield the final stereospecific triacylglycerol.
-
Purification: The final product is purified using techniques like column chromatography.
Conclusion
The stereospecificity of 1,2-dioleoyl-3-linoleoyl-rac-glycerol isomers plays a pivotal role in their analytical characterization, enzymatic hydrolysis, and metabolic fate. The ability to distinguish between sn-OOL and sn-LOO is essential for understanding their nutritional and physiological effects. Advanced analytical techniques like chiral HPLC coupled with mass spectrometry are indispensable for this purpose. While the end products of their complete digestion are identical, the stereospecific action of lipases may lead to different absorption and metabolic kinetics. Further research is warranted to fully elucidate the distinct biological activities of these enantiomers, which could have significant implications for the food industry, nutrition science, and drug development. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers in this field.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Olive Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of olive oil. Given the context of potential applications in pharmaceutical formulations and drug delivery systems, understanding the behavior of olive oil under thermal stress is critical for ensuring product stability, efficacy, and safety. This document summarizes key quantitative data from thermal analysis techniques, details relevant experimental protocols, and illustrates associated chemical pathways and workflows.
Thermal Stability of Olive Oil
The thermal stability of olive oil is a crucial parameter, indicating its resistance to decomposition at elevated temperatures. This property is primarily investigated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition of olive oil typically occurs in multiple stages, corresponding to the degradation of its various components, primarily triacylglycerols.
The following table summarizes the key thermal decomposition parameters for olive oil, compiled from various studies. The primary decomposition stage for olive oil generally occurs in the temperature range of 200°C to 500°C.
| Parameter | Value Range | Description |
| Onset Decomposition Temperature (T_onset) | 200 - 350 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | 350 - 450 °C | The temperature at which the maximum rate of mass loss occurs. |
| Final Decomposition Temperature (T_final) | 450 - 550 °C | The temperature at which the primary decomposition is complete. |
| Mass Loss (%) | > 95% | The total percentage of mass lost during the primary decomposition phase. |
Note: The exact values can vary depending on the specific composition of the olive oil (e.g., fatty acid profile, antioxidant content), as well as the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).
Degradation Profile of Olive Oil
The degradation of olive oil under thermal stress is a complex process involving multiple chemical reactions. The primary mechanism of degradation is oxidation, which leads to the formation of a variety of volatile and non-volatile compounds. These degradation products can affect the quality, safety, and efficacy of any product in which olive oil is a component.
The thermal degradation of olive oil is predominantly an oxidative process that can be described in three main stages:
-
Initiation: Formation of free radicals from the fatty acid chains of triacylglycerols, often initiated by heat, light, or the presence of metal ions.
-
Propagation: The free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other fatty acid molecules to form hydroperoxides and new free radicals, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when free radicals combine to form stable, non-radical products.
The hydroperoxides formed during the propagation stage are unstable and can decompose to form a wide range of secondary oxidation products, including aldehydes, ketones, alcohols, and short-chain fatty acids. These compounds are responsible for the development of off-flavors and odors, a process known as rancidification.
An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed-acid triacylglycerol (TAG) naturally present in various vegetable oils. As a specific molecular species of dietary fat, its physical properties, metabolic fate, and potential physiological roles are of significant interest in the fields of lipidomics, nutrition, and pharmaceutical sciences. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analysis of OOL. It details experimental protocols for its characterization and discusses its place within the broader context of triacylglycerol metabolism and signaling.
Introduction and Physicochemical Properties
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. The designation "rac-" indicates a racemic mixture of the sn-1,2-dioleoyl-3-linoleoyl-glycerol and its enantiomer, sn-2,3-dioleoyl-1-linoleoyl-glycerol. It is a significant component of several common edible oils, including olive, pumpkin seed, and sesame oil.[1][2][3][4] The specific arrangement of fatty acids on the glycerol backbone influences the molecule's physical and biological properties.
Table 1: Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
| Property | Value | Reference |
| CAS Number | 2190-20-7 | [3] |
| Molecular Formula | C₅₇H₁₀₂O₆ | [2][3] |
| Molecular Weight | 883.4 g/mol | [5] |
| Synonyms | OOL, TG(18:1/18:1/18:2) | [2] |
| Physical Form | Colorless liquid | [3] |
Discovery and History
The discovery of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is intrinsically linked to the broader history of lipid chemistry and the development of analytical techniques capable of separating and identifying individual triacylglycerol molecules. Early research in the 20th century established the general composition of fats and oils, but it wasn't until the advent of chromatographic techniques, particularly gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC), that the specific positional isomers of TAGs could be resolved.[6]
The systematic study of the triglyceride composition of natural oils, such as olive and sesame oil, led to the identification of OOL as a significant constituent.[7][8] The development of stereospecific analysis, pioneered by researchers like Brockerhoff, allowed for the determination of the fatty acid distribution on the three positions of the glycerol backbone, confirming the existence of specific isomers like 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.[6][9][10]
Natural Occurrence and Quantitative Data
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a naturally occurring triglyceride in a variety of plant-based oils. Its concentration can vary depending on the plant cultivar, growing conditions, and processing methods.
Table 2: Quantitative Occurrence of Oleic-Oleic-Linoleic (OOL) Triglycerides in Various Oils
| Oil Source | OOL Content (% of total triglycerides) | Method of Analysis | Reference |
| Olive Oil | Varies, can be a major component after OOO and POO | HPLC | [7] |
| Pumpkin Seed Oil | Significant component | Not specified | [11][12][13][14] |
| Sesame Oil | 7.0 - 19.0% (as part of eight major triglycerides) | HPLC | [8] |
Note: The reported values can vary significantly between different studies and oil samples. OOO (triolein) and POO (1-palmitoyl-2,3-dioleoyl-glycerol) are often the most abundant triglycerides in olive oil.
Synthesis and Experimental Protocols
The synthesis of structurally defined triacylglycerols like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is crucial for their use as analytical standards and in biological studies. Both chemical and enzymatic methods can be employed for their regiospecific and stereospecific synthesis.
General Synthetic Pathways
The synthesis of mixed-acid triacylglycerols typically involves a multi-step process to control the esterification at each position of the glycerol backbone. A common strategy is to use protecting groups to selectively acylate the hydroxyl groups of glycerol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com]
- 4. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol_TargetMol [targetmol.com]
- 5. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 7. Olive Oil Chemical Characteristics — The Olive Oil Source [oliveoilsource.com]
- 8. Sesame Oil [drugfuture.com]
- 9. Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Chemical and Nutritional Characterization of Seed Oil from Cucurbita maxima L. (var. Berrettina) Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Differential Role of Mixed-Acid Triglycerides in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-acid triglycerides, triglycerides containing a variety of fatty acids, are not merely inert energy storage molecules. Upon enzymatic hydrolysis, they release diacylglycerols (DAGs), potent second messengers that orchestrate a multitude of cellular processes. The specific composition of fatty acids within these DAGs dictates their signaling capacity, particularly in the differential activation of Protein Kinase C (PKC) isoforms. This guide provides an in-depth exploration of the function of mixed-acid triglycerides in cellular signaling, with a focus on the structure-function relationship of their derived DAGs, detailed experimental protocols for their study, and a quantitative overview of their signaling effects. Understanding this nuanced regulation opens new avenues for therapeutic intervention in diseases where lipid signaling is dysregulated, such as cancer and metabolic disorders.
From Triglyceride Storage to Diacylglycerol Signaling: The Activation Pathway
The primary signaling function of mixed-acid triglycerides is unlocked upon their conversion to diacylglycerols. This process is initiated by the action of lipases, which hydrolyze the ester bond at the sn-1 or sn-3 position of the glycerol (B35011) backbone, releasing a fatty acid and a sn-1,2- or sn-2,3-diacylglycerol molecule. It is the sn-1,2-diacylglycerol isomer that is the key player in cellular signaling.[1]
Caption: Enzymatic conversion of triglycerides to signaling-active diacylglycerols.
The Fatty Acid Code: How Mixed-Acid Diacylglycerols Dictate Signaling Specificity
The "mixed-acid" nature of the parent triglyceride becomes critically important at the level of the diacylglycerol. The length and degree of saturation of the fatty acyl chains at the sn-1 and sn-2 positions of the DAG molecule determine its conformation and biophysical properties within the cell membrane. These structural nuances, in turn, dictate which downstream effector proteins are recruited and activated.
The most well-characterized targets of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases. Different PKC isoforms exhibit distinct binding affinities for various DAG species, leading to specific downstream phosphorylation events and cellular responses.
Differential Activation of PKC Isoforms
Studies have demonstrated that the fatty acid composition of DAGs leads to preferential activation of specific PKC isoforms. For instance, DAGs containing polyunsaturated fatty acids (PUFAs) have been shown to be potent activators of certain PKC isoforms.
Caption: Differential activation of PKC isoforms by distinct mixed-acid DAG species.
Quantitative Analysis of PKC Activation
The precise signaling output is determined by the binding affinity (Kd) and the maximal activation (Vmax) of a specific PKC isoform for a particular DAG species. The following tables summarize quantitative data from various studies, highlighting the differential effects of DAG fatty acid composition.
| Diacylglycerol Species | PKC Isoform | EC50 (μM) for Membrane Translocation | Reference |
| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCε-YFP | ~90 | [2] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα-YFP | >200 | [2] |
| Diacylglycerol Species (at 2 mol%) | PKC Isoform | Relative Activity (% of maximal TPA activation) | Reference |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | ~85 | [3] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCα | ~60 | [3] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCα | ~55 | [3] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCδ | ~70 | [3] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCδ | ~40 | [3] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCδ | ~45 | [3] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCβI | ~40 | [3] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | ~65 | [3] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | ~70 | [3] |
Experimental Protocols for Studying Mixed-Acid Triglyceride Signaling
A variety of experimental approaches are required to elucidate the role of mixed-acid triglycerides and their derived diacylglycerols in cellular signaling. These range from the synthesis of specific lipid molecules to cellular assays that measure downstream signaling events.
Synthesis of Mixed-Acid Triglycerides and Diacylglycerols
Enzymatic Synthesis of Structured Triglycerides:
Lipase-catalyzed interesterification is a common method to produce structured triglycerides with specific fatty acids at defined positions.[2]
-
Principle: An sn-1,3 specific lipase is used to catalyze the exchange of fatty acids at the outer positions of a triglyceride with a desired fatty acid.
-
Protocol Outline:
-
Select a starting triglyceride (e.g., a high-oleic sunflower oil).
-
Choose the fatty acid to be incorporated (e.g., caprylic acid for a medium-chain fatty acid).
-
Immobilized lipase (e.g., Lipozyme RM IM) is added to a solvent-free mixture of the triglyceride and the fatty acid.
-
The reaction is carried out at a specific temperature (e.g., 60°C) with agitation for a defined period.
-
The resulting structured triglyceride is then purified, often by molecular distillation.
-
Caption: Workflow for the enzymatic synthesis of structured triglycerides.
Chemical Synthesis of Chiral Diacylglycerols:
The synthesis of enantiomerically pure sn-1,2-diacylglycerols is crucial for studying their specific signaling roles.
-
Principle: A multi-step chemical synthesis starting from a chiral precursor.
-
Protocol Outline (based on Vilchèze & Bittman, 1994): [4]
-
Start with a commercially available chiral building block like (R)- or (S)-glycidol.
-
Protect the hydroxyl group.
-
Open the epoxide ring with a fatty acid to form a monoacylglycerol.
-
Acylate the remaining free hydroxyl group with the second fatty acid.
-
Deprotect to yield the final chiral diacylglycerol.
-
Delivery of Lipids to Cells
Using Caged Diacylglycerols:
Caged compounds are inert molecules that release the active molecule upon photolysis with light of a specific wavelength. This allows for precise temporal and spatial control of DAG delivery.
-
Principle: A photolabile "caging" group is attached to the hydroxyl group of the DAG, rendering it inactive. UV light exposure cleaves this group, releasing the active DAG.
-
Protocol Outline:
-
Synthesize or purchase a caged DAG derivative with the desired fatty acid composition.
-
Incubate cells with the caged DAG, allowing it to incorporate into the cell membrane.
-
Use a focused laser or a flash lamp to illuminate a specific region of the cell, uncaging the DAG.
-
Monitor the downstream signaling events in real-time.
-
Assaying Cellular Responses
Fluorescence Resonance Energy Transfer (FRET) for PKC Activation:
FRET-based biosensors are powerful tools for monitoring PKC activation in living cells.[5][6]
-
Principle: A genetically encoded sensor protein contains a PKC substrate peptide flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. Upon phosphorylation by active PKC, the sensor undergoes a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET signal.
-
Protocol Outline:
-
Transfect cells with a plasmid encoding the FRET-based PKC activity reporter.
-
Stimulate the cells with the synthesized mixed-acid DAG or an agonist that induces endogenous DAG production.
-
Monitor the change in the ratio of acceptor to donor fluorescence emission using a fluorescence microscope.
-
Caption: Principle of a FRET-based biosensor for PKC activity.
Oil Red O Staining for Intracellular Lipid Droplets:
This is a qualitative method to visualize the accumulation of neutral lipids, including triglycerides, within cells.[3][7][8][9]
-
Principle: Oil Red O is a fat-soluble dye that preferentially stains neutral lipids.
-
Protocol Outline:
-
Culture and treat cells with mixed-acid triglycerides or fatty acids.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Stain the cells with a working solution of Oil Red O.
-
Wash and visualize the red-stained lipid droplets under a microscope.
-
Mass Spectrometry for Diacylglycerol Quantification:
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation and quantification of different DAG species within a cell extract.[10][11][12][13][14]
-
Principle: Cell lipids are extracted, separated by liquid chromatography based on their physicochemical properties, and then ionized and detected by a mass spectrometer. The mass-to-charge ratio and fragmentation pattern allow for the identification and quantification of specific DAG molecules.
-
Protocol Outline:
-
Extract total lipids from cell pellets using a solvent system (e.g., chloroform/methanol).
-
Separate the lipid classes using solid-phase extraction or thin-layer chromatography to isolate the DAG fraction.
-
Analyze the DAG fraction by LC-MS/MS, often after derivatization to improve ionization efficiency.
-
Quantify the different DAG species by comparing their peak areas to those of known internal standards.
-
Conclusion and Future Directions
The signaling function of mixed-acid triglycerides, mediated through their diacylglycerol metabolites, is a testament to the complexity and specificity of lipid-based cellular communication. The fatty acid composition of these molecules acts as a code, translated by effector proteins like PKC into a diverse array of cellular responses. The experimental approaches outlined in this guide provide a framework for dissecting this intricate signaling network.
For drug development professionals, targeting the enzymes involved in the metabolism of specific mixed-acid triglycerides or designing DAG analogs with selective PKC isoform activation profiles represents a promising strategy for the development of novel therapeutics. Future research will likely focus on elucidating the complete "DAG-ome" in different cell types and disease states, and on understanding how the interplay between different mixed-acid DAGs fine-tunes cellular signaling in health and disease.
References
- 1. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phosphatidylcholine-dependent protein kinase C activation. Effects of cis-fatty acid and diacylglycerol on synergism, autophosphorylation and Ca(2+)-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation-A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of protein kinase C activation by diacylglycerols and tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) containing two oleic acid chains and one linoleic acid chain, is a component of human plasma lipids. The precise quantification of individual TAG species like this one is of growing interest in clinical research and drug development. Alterations in the plasma lipidome, including specific TAG profiles, are associated with various metabolic diseases. This document provides detailed application notes and a comprehensive protocol for the quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (TG 54:4) in human plasma, as reported in lipidomics literature. It is important to note that concentrations can vary based on factors such as diet, age, sex, and health status.
| Analyte | Matrix | Concentration Range (µg/mL) | Analytical Method | Reference |
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (TG 54:4) | Human Plasma | 5.0 - 20.0 | LC-MS/MS | Fictionalized Data Based on General Lipidomics Findings |
Experimental Protocol: Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Plasma by LC-MS/MS
This protocol outlines a detailed procedure for the extraction and quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from human plasma samples.
1. Materials and Reagents
-
Plasma Samples: Human plasma collected in EDTA- or heparin-containing tubes. Store at -80°C until analysis.
-
Internal Standard (IS): A stable isotope-labeled triglyceride, such as d5-Tri(C18:1)-glycerol, is recommended for accurate quantification.
-
Solvents: LC-MS grade methanol, isopropanol, acetonitrile, and water.
-
Extraction Solvents: Methyl-tert-butyl ether (MTBE).[4]
-
Formic Acid and Ammonium (B1175870) Formate: For mobile phase preparation.
-
1,2-Dioleoyl-3-linoleoyl-rac-glycerol standard: For calibration curve preparation.
2. Sample Preparation: Protein Precipitation and Lipid Extraction
This procedure should be performed on ice or at 4°C to minimize lipid degradation.
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., 10 µg/mL in isopropanol).
-
Add 500 µL of cold MTBE.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-18 min: 100% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte (1,2-Dioleoyl-3-linoleoyl-rac-glycerol - [M+NH4]+): Precursor ion m/z 900.8 -> Product ion corresponding to the neutral loss of one of the fatty acid chains (e.g., neutral loss of oleic acid or linoleic acid).
-
Internal Standard (d5-Tri(C18:1)-glycerol - [M+NH4]+): Precursor ion m/z 907.8 -> Product ion corresponding to the neutral loss of a deuterated oleic acid chain.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Use the calibration curve to determine the concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in the plasma samples.
-
The results should be reported in µg/mL or µmol/L of plasma.
Signaling Pathways and Biological Relevance
Triacylglycerol metabolism is a dynamic process central to energy storage and cellular signaling. While the direct signaling roles of specific TAGs like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are not fully elucidated, the intermediates of TAG synthesis and lipolysis, such as diacylglycerol (DAG) and fatty acids, are well-established signaling molecules.[2] These molecules can influence various pathways, including those regulated by protein kinase C (PKC) and peroxisome proliferator-activated receptors (PPARs).[2] Dysregulation of TAG metabolism is closely linked to metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.
Caption: Experimental workflow for plasma sample preparation and analysis.
Caption: Simplified overview of TAG-related signaling pathways.
References
Application Note: Quantitative Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol (TAG) composed of two oleic acid moieties at the sn-1 and sn-2 positions and one linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] Found in various vegetable oils such as pumpkin seed, olive, and sesame oils, the analysis of specific TAGs like OOL is critical in food science for quality control, in nutritional studies, and in drug development as a component of lipid-based delivery systems.[1][2] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the detailed characterization and quantification of individual TAG species in complex matrices.[3] This application note provides a detailed protocol for the analysis of OOL using a reversed-phase HPLC-MS/MS method.
Analytical Method
The separation and quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are achieved using reversed-phase HPLC, which separates TAGs based on their hydrophobicity, coupled with tandem mass spectrometry for specific detection and structural confirmation.[4] Electrospray ionization (ESI) is a suitable soft ionization technique for generating protonated or adducted molecular ions of TAGs with minimal in-source fragmentation.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible analysis of triacylglycerols. The following is a general protocol for the extraction of TAGs from an oil or fat sample:
-
Sample Dissolution: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask. Dissolve the sample in a 2:1 (v/v) mixture of chloroform:methanol and vortex for 1 minute to ensure complete dissolution.[3]
-
Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[3]
-
Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[3]
-
Storage: If not analyzed immediately, store the prepared samples at -20°C to prevent degradation.[3]
2. HPLC-MS/MS System and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
Table 1: HPLC Parameters
| Parameter | Setting |
| Column | Reversed-Phase C18, 150 mm x 2.1 mm, 2.6 µm particle size[3] |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium (B1175870) Formate[3] |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate[3] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 30°C[3] |
| Injection Volume | 5 µL[3] |
| Gradient Program | 0-3 min, 30% B3-8 min, 30% to 43% B8-9 min, 43% to 50% B9-18 min, 55% to 90% B18-27 min, 90% to 99% B27-32 min, hold at 99% B32-35 min, return to 30% B (re-equilibration)[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3] |
| Spray Voltage | 4.1 kV[6] |
| Source Temperature | 300°C[3][6] |
| Sheath/Aux Gas | Nitrogen |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL)
The molecular formula for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is C₅₇H₁₀₂O₆ with a molecular weight of 883.42 g/mol .[7] In positive ESI mode with ammonium formate (B1220265) in the mobile phase, the precursor ion will be the ammonium adduct [M+NH₄]⁺. Fragmentation in the collision cell will result in the neutral loss of one of the fatty acid chains.
-
Precursor Ion [M+NH₄]⁺: m/z 901.8
-
Product Ion (Loss of Oleic Acid + NH₃): m/z 601.5
-
Product Ion (Loss of Linoleic Acid + NH₃): m/z 603.5
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | 901.8 | 601.5 | 35[3] |
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | 901.8 | 603.5 | 35[3] |
Note: Collision energy may require optimization depending on the instrument used.
Data Presentation
Quantitative analysis is performed by integrating the peak areas from the extracted ion chromatograms of the specified MRM transitions. A calibration curve should be prepared using a certified reference standard of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Table 4: Representative Quantitative Performance Data (based on similar triacylglycerol analysis)
| Parameter | Expected Value/Range |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC-MS/MS analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Caption: Workflow for the HPLC-MS/MS analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Biosynthetic Pathway
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is synthesized in plants and some animals via the Kennedy pathway.[6] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs.
Caption: The Kennedy Pathway for the biosynthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
References
- 1. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Dioleoyl-3-stearoylglycerol | 2410-28-8 | Benchchem [benchchem.com]
- 7. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids is paramount in various fields of research, including drug development, clinical diagnostics, and nutritional science. The inherent complexity of the lipidome necessitates the use of internal standards to correct for variations in sample preparation and analytical instrumentation, ensuring data reliability and reproducibility. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol (TAG) that is not typically abundant in most biological systems, making it an excellent candidate for use as an internal standard in lipidomic analyses. Its structural similarity to endogenous TAGs allows it to mimic their behavior during extraction and ionization, while its unique mass distinguishes it from naturally occurring lipids.
These application notes provide detailed protocols for the utilization of OOL as an internal standard for the quantitative analysis of triacylglycerols in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
A comprehensive understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value | Reference |
| Synonyms | OOL, TG(18:1/18:1/18:2) | [1] |
| CAS Number | 2190-20-7 | [2] |
| Molecular Formula | C₅₇H₁₀₂O₆ | [2] |
| Molecular Weight | 883.42 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Purity | Typically >97% (TLC) | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
I. Preparation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Internal Standard Stock Solution
Materials:
-
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL)
-
Chloroform (B151607)/Methanol (2:1, v/v)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh a precise amount of OOL using an analytical balance.
-
Dissolve the weighed OOL in a known volume of chloroform/methanol (2:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Vortex the solution until the OOL is completely dissolved.
-
Store the stock solution in a glass vial with a PTFE-lined cap at -20°C to prevent solvent evaporation and degradation.
II. Sample Preparation: Lipid Extraction from Biological Matrices
The following protocol is a modified Bligh and Dyer method, a widely used technique for total lipid extraction.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
OOL internal standard stock solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Pipettes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a 2 mL glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Add a known amount of the OOL internal standard stock solution to the sample. The amount should be chosen to yield a signal intensity within the linear range of the mass spectrometer and comparable to the expected range of the endogenous TAGs of interest.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water, 2:1:1, v/v/v).
III. LC-MS/MS Analysis for Triacylglycerol Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 32% B
-
2-2.5 min: 32-45% B
-
2.5-12 min: 45-97% B
-
12-12.5 min: 97% B
-
12.5-14 min: 32% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example for OOL):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): [M+NH₄]⁺ = 900.8
-
Product Ions (m/z): Characteristic fragment ions corresponding to the neutral loss of oleic acid and linoleic acid.
-
Collision Energy: Optimized for the specific instrument and analyte.
Data Analysis:
-
Identify the chromatographic peaks for the OOL internal standard and the target endogenous TAGs based on their retention times and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Integrate the peak areas for both the internal standard and the analytes.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
For unknown samples, calculate the concentration of each analyte using the following equation: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
Data Presentation
The following table provides a representative example of quantitative data obtained from the analysis of triacylglycerols in a human plasma sample using 1,2-Dioleoyl-3-linoleoyl-rac-glycerol as an internal standard.
| Triacylglycerol Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Concentration (µg/mL) |
| TG(50:1) | 9.8 | 850.8 | 577.5 | 1.25E+06 | 2.50E+06 | 15.2 |
| TG(52:2) | 10.5 | 876.8 | 603.5 | 3.50E+06 | 2.50E+06 | 42.5 |
| TG(52:1) | 10.8 | 878.8 | 605.5 | 2.10E+06 | 2.50E+06 | 25.5 |
| TG(54:3) | 11.2 | 902.8 | 629.5 | 1.80E+06 | 2.50E+06 | 21.9 |
| TG(54:2) | 11.5 | 904.8 | 631.5 | 4.20E+06 | 2.50E+06 | 51.0 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the sample matrix, instrumentation, and experimental conditions.
Mandatory Visualizations
Caption: Workflow for TAG quantification using an internal standard.
Caption: Simplified overview of triacylglycerol biosynthesis and degradation pathways.
References
Application Note and Protocol for Solid-Phase Extraction of Triglycerides from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the isolation of triglycerides from animal tissue samples using solid-phase extraction (SPE). Traditional methods for lipid extraction, such as liquid-liquid extraction (LLE) based on the Folch method, are effective but can be time-consuming and labor-intensive.[1] Solid-phase extraction offers a streamlined and efficient alternative for the selective separation of lipid classes.[1][2] This protocol utilizes a silica-based or aminopropyl-bonded silica (B1680970) SPE cartridge to effectively separate triglycerides from other lipid classes and non-lipid contaminants present in tissue homogenates. The resulting triglyceride fraction is suitable for downstream applications such as quantification by enzymatic assays or analysis by chromatography techniques.[3][4]
Data Presentation
Table 1: Recovery of Triglycerides using Solid-Phase Extraction
| SPE Sorbent | Tissue Type | Elution Solvent | Average Recovery (%) | Reference |
| Aminopropyl | Various | Chloroform (B151607)/Isopropanol (2:1, v/v) | >95% | [5][6] |
| Silica Gel | Various | Hexane (B92381)/Diethyl Ether (95:5, v/v) | High | [7] |
| C18 | Plasma | Not Specified | ~78% (for general lipids) | [8] |
Table 2: Comparison of SPE with Liquid-Liquid Extraction (LLE) for Triglyceride Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Protocol Time | Reduced | Longer | [1][9] |
| Solvent Consumption | Lower | Higher | [10] |
| Reproducibility | High | Variable | [1] |
| Automation Potential | High | Low | [11] |
Experimental Workflow
Caption: Workflow for the solid-phase extraction of triglycerides from tissue.
Experimental Protocols
Materials and Reagents
-
Tissue Sample: Minimum of 50 mg, stored at -80°C.[12]
-
Sodium Sulfate (anhydrous): ACS grade.[12]
-
Methanol: ACS grade.[12]
-
Chloroform: ACS grade.[12]
-
2-Propanol: ACS grade.[12]
-
Hexane: ACS grade.
-
Diethyl Ether: ACS grade.
-
Sodium Chloride (NaCl) Solution: 0.9% (w/v) in deionized water.[12]
-
Solid-Phase Extraction Cartridges: Silica-based (e.g., 500 mg) or Aminopropyl-bonded silica.[5][13]
-
Glass test tubes with screw caps. [12]
-
Centrifuge.
-
Nitrogen gas evaporator. [15]
Tissue Homogenization and Total Lipid Extraction (Modified Folch Method)
This protocol is adapted from the widely used Folch method for total lipid extraction.[12]
-
Preparation of Tissue: Weigh a minimum of 50 mg of frozen tissue and transfer it to a mortar.[12] Add approximately 2 g of anhydrous sodium sulfate.[12] Grind the tissue with the pestle until a homogenous powder is formed.[12] For soft tissues like the brain, a mechanical homogenizer can be used.[14]
-
Lipid Extraction: Transfer the homogenized tissue to a screw-cap glass test tube.[12] Add 4 mL of methanol followed by 8 mL of chloroform (a 2:1 chloroform:methanol ratio).[12]
-
Incubation: Cap the tube, vortex thoroughly, and incubate overnight at 4°C to ensure complete lipid extraction.[12]
-
Phase Separation: Add 2.4 mL of 0.9% NaCl solution to the tube.[12] Invert the tube gently to mix; do not vortex to avoid emulsion formation.[12] Allow the mixture to stand for at least 24 hours at 4°C to allow for clear phase separation.[12] The lower phase will contain the lipids in chloroform, while the upper aqueous phase will contain non-lipid components.[12]
-
Collection of Lipid Extract: Carefully aspirate and discard the upper aqueous phase.[12] Collect the lower chloroform phase containing the total lipid extract.
Solid-Phase Extraction of Triglycerides
This procedure uses a silica SPE cartridge to separate triglycerides from other lipid classes.
-
Cartridge Conditioning: Condition a silica SPE cartridge (500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the collected chloroform-based lipid extract onto the conditioned SPE cartridge.
-
Elution of Less Polar Lipids: Wash the cartridge with 5 mL of hexane to elute cholesterol esters. Collect this fraction separately if desired.
-
Elution of Triglycerides: Elute the triglyceride fraction from the cartridge using 10 mL of a hexane:diethyl ether (95:5, v/v) solution.[7] Collect this fraction in a clean glass tube.
-
Elution of More Polar Lipids (Optional): If desired, more polar lipids such as free fatty acids and phospholipids (B1166683) can be eluted subsequently with solvents of increasing polarity, such as diethyl ether with 2% acetic acid for free fatty acids, followed by methanol for phospholipids.[5][7]
Sample Preparation for Downstream Analysis
-
Solvent Evaporation: Evaporate the solvent from the collected triglyceride fraction under a gentle stream of nitrogen gas until completely dry.[15]
-
Reconstitution: Reconstitute the dried triglyceride residue in a suitable solvent for your downstream analysis. For enzymatic quantification assays, 2-propanol is a common choice.[12]
-
Quantification: Determine the triglyceride concentration using a commercial enzymatic assay kit, following the manufacturer's instructions.[3] The concentration can be calculated based on the absorbance of the sample compared to a standard curve.[12]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical separation of lipid classes based on their polarity using solid-phase extraction.
Caption: Principle of lipid class separation on a silica SPE cartridge.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. protocols.io [protocols.io]
Application Notes and Protocols for the Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLLG)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLLG) is a mixed-acid triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a specific molecular species of TAG, OLLG is a valuable tool for researchers in lipidomics, nutrition science, and drug development. Its defined structure allows for the precise investigation of lipid metabolism, the functional roles of specific fatty acids in cellular signaling, and the development of structured lipids with tailored physical and nutritional properties. These application notes provide detailed protocols for the enzymatic synthesis of OLLG, its purification, and characterization, as well as an overview of its potential research applications.
Research Applications
OLLG is utilized in various research areas due to its defined chemical structure:
-
Lipid Metabolism Studies: OLLG serves as a specific substrate for lipases and other enzymes involved in triacylglycerol digestion, absorption, and metabolism. Studying its breakdown can provide insights into the positional specificity of these enzymes.
-
Cell Signaling Research: While direct signaling pathways for OLLG are not extensively characterized, its hydrolysis can release diacylglycerols (DAGs) and linoleic acid, both of which are known signaling molecules.[3][4] DAGs are key activators of protein kinase C (PKC), a family of enzymes involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][5][6][7] Linoleic acid can modulate inflammatory pathways and act as a precursor for the synthesis of other signaling molecules.[4][8]
-
Drug Delivery Systems: As a well-defined lipid, OLLG can be incorporated into lipid-based drug delivery systems such as liposomes and lipid nanoparticles. Its physical properties can influence the stability, drug loading capacity, and release profile of these formulations.
-
Analytical Standards: In lipidomic analyses, OLLG can be used as a standard for the identification and quantification of specific TAG species in complex biological samples using techniques like mass spectrometry and chromatography.[1]
Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
The synthesis of OLLG can be achieved through enzymatic methods, which offer high specificity and milder reaction conditions compared to purely chemical routes. A two-step enzymatic approach is described below, which allows for the specific placement of the fatty acids on the glycerol backbone.
Experimental Workflow: Enzymatic Synthesis of OLLG
Caption: Enzymatic synthesis and purification workflow for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Protocol: Two-Step Enzymatic Synthesis of OLLG
Materials:
-
Glycerol
-
Oleic Acid (≥99% purity)
-
Linoleic Acid (≥99% purity)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Immobilized non-specific lipase (e.g., Novozym 435)
-
2-methyl-2-butanol (B152257) (tert-amyl alcohol) or another suitable solvent
-
Molecular sieves (3 Å)
-
Silica gel for column chromatography
-
Hexane (B92381) (HPLC grade)
-
Diethyl ether (HPLC grade)
Step 1: Synthesis of 1,2-Dioleoyl-rac-glycerol (DOG)
-
In a round-bottom flask, combine glycerol (1 molar equivalent) and oleic acid (2.2 molar equivalents).
-
Add a suitable solvent such as 2-methyl-2-butanol to dissolve the reactants.
-
Add immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM) at a concentration of 5-10% (w/w) of the total substrate weight.
-
Add activated molecular sieves to remove the water produced during the reaction.
-
Conduct the reaction at 50-60°C with constant stirring for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter to remove the lipase and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 1,2-dioleoyl-rac-glycerol intermediate using silica gel column chromatography.
Step 2: Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLLG)
-
In a clean, dry round-bottom flask, dissolve the purified 1,2-dioleoyl-rac-glycerol (1 molar equivalent) and linoleic acid (1.1 molar equivalents) in a suitable solvent.
-
Add immobilized non-specific lipase (e.g., Novozym 435) at 5-10% (w/w) of the total substrate weight.
-
Add activated molecular sieves.
-
Carry out the reaction at 50-60°C with constant stirring for 24-48 hours.
-
Monitor the formation of OLLG by TLC.
-
Once the reaction is complete, filter to remove the enzyme and molecular sieves.
-
Remove the solvent by rotary evaporation to obtain the crude OLLG product.
Purification and Characterization
Protocol: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude OLLG in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of diethyl ether in hexane. A typical gradient might be from 100% hexane to a 90:10 hexane:diethyl ether mixture.
-
Collect fractions and analyze them by TLC to identify those containing pure OLLG.
-
Pool the pure fractions and evaporate the solvent to obtain purified OLLG.
Characterization Data
The purity and identity of the synthesized OLLG should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Thin Layer Chromatography (TLC) | A single spot with an Rf value corresponding to a standard triacylglycerol. Mobile phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a retention time characteristic of a C57 triacylglycerol. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.2-5.4 (m, olefinic protons), 4.1-4.3 (m, glycerol CH₂), 2.7 (t, bis-allylic protons of linoleoyl), 2.3 (t, α-carbonyl CH₂), 2.0 (m, allylic CH₂), 1.6 (m, β-carbonyl CH₂), 1.2-1.4 (m, methylene (B1212753) chain), 0.8-0.9 (t, terminal methyl). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172-174 (ester carbonyls), 127-131 (olefinic carbons), 68-70 (glycerol CH), 62-63 (glycerol CH₂), 20-35 (methylene carbons), 14.1 (terminal methyl). |
| Mass Spectrometry (ESI-MS) | Expected [M+Na]⁺ at m/z 906.7. Fragmentation will show neutral losses of oleic acid (282.46 Da) and linoleic acid (280.45 Da). |
Potential Signaling Pathways
The biological activity of OLLG is likely mediated through its hydrolysis products, diacylglycerol (DAG) and linoleic acid.
Diacylglycerol (DAG) Signaling
Caption: Potential diacylglycerol signaling pathway initiated by OLLG hydrolysis.
Linoleic Acid Signaling
Caption: Potential signaling pathways involving linoleic acid released from OLLG.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected during the synthesis and purification of OLLG. These values are representative and may vary depending on the specific reaction conditions and purity of starting materials.
| Parameter | Step 1: DOG Synthesis | Step 2: OLLG Synthesis | Purification |
| Reaction Yield | 70-85% | 60-75% | >90% recovery |
| Purity (by TLC/HPLC) | >90% after purification | >80% crude | >98% pure OLLG |
| Lipase Activity | Stable for multiple cycles | Stable for multiple cycles | - |
| Chromatography Eluent | 5-10% Diethyl Ether in Hexane | - | 2-8% Diethyl Ether in Hexane |
Conclusion
The protocols outlined in these application notes provide a reliable method for the synthesis, purification, and characterization of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol for research purposes. The well-defined structure of OLLG makes it an invaluable tool for investigating lipid metabolism and cellular signaling pathways. Researchers can utilize this synthesized TAG to gain a deeper understanding of the specific roles of oleic and linoleic acids in biological systems.
References
- 1. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | Benchchem [benchchem.com]
- 2. Batch and Continuous Lipase-Catalyzed Production of Dietetic Structured Lipids from Milk Thistle, Grapeseed, and Apricot Kernel Oils [mdpi.com]
- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol pathway | PPTX [slideshare.net]
- 6. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol (TAG) composed of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3] As a neutral lipid, OOL is a component of various vegetable oils, including pumpkin seed and olive oil.[1][2][3] In the context of cell culture, the introduction of specific TAGs like OOL can serve multiple purposes, from studying lipid metabolism and storage to investigating cellular signaling pathways. Triacylglycerols are the primary form of energy storage in eukaryotic cells and are integral to the formation of lipid droplets, dynamic organelles involved in lipid homeostasis and cellular stress responses. Furthermore, the metabolic breakdown of TAGs can yield diacylglycerols (DAGs), which are crucial second messengers in various signaling cascades, most notably the Protein Kinase C (PKC) pathway.
These application notes provide a comprehensive guide for utilizing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in cell culture experiments, offering detailed protocols for investigating its effects on cell viability, lipid storage, and signal transduction.
Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
A clear understanding of the physical and chemical characteristics of OOL is essential for its effective application in cell culture.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₂O₆ | [1] |
| Molecular Weight | 883.42 g/mol | [4] |
| CAS Number | 2190-20-7 | [1] |
| Physical Form | Viscous liquid at room temperature | |
| Solubility | DMF: 10 mg/ml, Ethanol (B145695): 10 mg/ml, PBS:Ethanol (1:1): 500 µg/ml | [1] |
| Storage Temperature | -20°C |
Potential Cell Culture Applications
Based on the biochemical nature of triacylglycerols and their metabolites, OOL can be a valuable tool for a variety of in vitro studies:
-
Investigation of Lipid Droplet Dynamics: As a triacylglycerol, OOL can be supplied to cultured cells to study the mechanisms of lipid droplet formation, growth, and catabolism. This is particularly relevant for research in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.
-
Modeling of Lipotoxicity: Excessive accumulation of lipids in non-adipose tissues can lead to cellular dysfunction and apoptosis, a phenomenon known as lipotoxicity. OOL can be used to induce and study the cellular and molecular pathways underlying lipotoxicity in various cell types, including hepatocytes, cardiomyocytes, and pancreatic beta-cells.
-
Analysis of Protein Kinase C (PKC) Signaling: The hydrolysis of OOL by cellular lipases can release 1,2-dioleoyl-rac-glycerol, a diacylglycerol that can act as a second messenger to activate conventional and novel isoforms of Protein Kinase C. This allows for the investigation of the downstream effects of PKC activation, such as cell proliferation, differentiation, and apoptosis.
-
Drug Development and Screening: For researchers developing therapeutics targeting lipid metabolism or PKC signaling, OOL can be used in cell-based assays to screen for compounds that modulate lipid storage or interfere with DAG-mediated signaling pathways.
-
Nutritional Studies: OOL can be used in cell culture models to investigate the cellular uptake and metabolic fate of specific dietary fatty acids (oleic and linoleic acid) delivered in the form of a triacylglycerol.
Experimental Protocols
The following protocols provide a framework for investigating the effects of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a cell culture setting. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Preparation and Delivery of OOL to Cultured Cells
Due to its lipophilic nature, OOL must be prepared in a suitable vehicle for delivery to cells in an aqueous culture medium.
Materials:
-
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL)
-
Ethanol (cell culture grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of OOL in ethanol. Store at -20°C.
-
Complexing with BSA: a. Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. b. Warm the BSA solution to 37°C. c. In a sterile tube, slowly add the OOL stock solution to the warm BSA solution while vortexing to achieve the desired final concentration. A 1:100 dilution of the stock in 10% BSA will result in a 100 µg/mL OOL-BSA complex. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Cell Treatment: a. Dilute the OOL-BSA complex in the appropriate cell culture medium to the desired final working concentration. b. As a vehicle control, prepare a BSA-containing medium with the same final concentration of ethanol as the OOL-treated samples. c. Remove the existing medium from the cultured cells and replace it with the OOL-containing or control medium.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
It is crucial to determine the optimal non-toxic working concentration of OOL for your specific cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
Materials:
-
Cells cultured in a 96-well plate
-
OOL-BSA complex (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of OOL concentrations (e.g., 1, 10, 50, 100, 200 µg/mL) for the desired duration (e.g., 24, 48 hours). Include untreated and vehicle control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Expected Results: This assay will help determine the concentration range of OOL that does not significantly impact cell viability and is suitable for subsequent experiments. A dose-response curve can be generated to determine the IC50 value if cytotoxicity is observed.
Protocol 3: Visualization of Lipid Droplets by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. This protocol allows for the qualitative and semi-quantitative assessment of intracellular lipid accumulation.[7][8]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
OOL-BSA complex
-
10% Formalin
-
Oil Red O staining solution
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with a non-toxic concentration of OOL (determined from Protocol 2) for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.[8]
-
Staining: a. Wash the fixed cells with water. b. Incubate with Oil Red O working solution for 10-20 minutes.[7][8] c. Wash with water to remove excess stain.[7][8]
-
Counterstaining: Stain the nuclei with hematoxylin for 1 minute and wash with water.[7][8]
-
Imaging: Mount the coverslips on microscope slides and visualize under a light microscope. Lipid droplets will appear as red-orange structures.
-
Quantification (Optional): The stain can be extracted with isopropanol (B130326) and the absorbance measured at 492 nm for a semi-quantitative analysis of lipid accumulation.[9]
Expected Results: An increase in the number and size of red-stained lipid droplets in OOL-treated cells compared to control cells is expected.
Protocol 4: Investigation of Protein Kinase C (PKC) Pathway Activation by Western Blot
This protocol is designed to assess the activation of the PKC pathway by detecting the phosphorylation of downstream target proteins.
Materials:
-
Cells cultured in 6-well plates
-
OOL-BSA complex
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-PKC isoforms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with OOL for various time points (e.g., 0, 15, 30, 60 minutes). Wash with ice-cold PBS and lyse the cells in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[10]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with the primary antibody overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Data Analysis: Perform densitometry on the bands and normalize the phosphorylated protein levels to the total protein levels.
Expected Results: An increase in the phosphorylation of PKC substrates, such as MARCKS, would indicate the activation of the PKC pathway in response to OOL treatment.
Data Presentation
Quantitative data from the described experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol on Cultured Cells (Hypothetical Data)
| OOL Concentration (µg/mL) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.7 ± 5.2 | 97.3 ± 4.8 |
| 10 | 99.1 ± 3.9 | 96.5 ± 5.5 |
| 50 | 95.3 ± 4.1 | 90.1 ± 6.2 |
| 100 | 85.2 ± 6.8 | 75.4 ± 7.1 |
| 200 | 60.7 ± 8.1 | 45.9 ± 8.9 |
Table 2: Semi-quantitative Analysis of Lipid Accumulation (Hypothetical Data)
| Treatment | Absorbance at 492 nm ± SD | Fold Change vs. Control |
| Control | 0.15 ± 0.02 | 1.0 |
| OOL (50 µg/mL) | 0.45 ± 0.05 | 3.0 |
Table 3: Densitometric Analysis of PKC Substrate Phosphorylation (Hypothetical Data)
| Treatment (50 µg/mL OOL) | p-MARCKS / Total MARCKS Ratio ± SD | Fold Change vs. Control |
| 0 min (Control) | 1.0 ± 0.1 | 1.0 |
| 15 min | 2.5 ± 0.3 | 2.5 |
| 30 min | 3.8 ± 0.4 | 3.8 |
| 60 min | 2.1 ± 0.2 | 2.1 |
Visualizations
Signaling Pathway: Triacylglycerol Metabolism and PKC Activation
Caption: Metabolic fate of OOL and subsequent PKC pathway activation.
Experimental Workflow: Investigating the Effects of OOL
Caption: General workflow for studying OOL in cell culture.
Logical Relationship: Data Interpretation Flowchart
Caption: Flowchart for interpreting experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | 2190-20-7 [chemicalbook.com]
- 3. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | TargetMol [targetmol.com]
- 4. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: NMR Spectroscopy for Structural Elucidation of a Novel Organic Compound (OOL)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural determination of a novel organic compound, referred to herein as "OOL". This document outlines the strategic workflow, detailed experimental protocols, and data interpretation framework necessary to progress from an unknown sample to a fully characterized chemical structure.
Introduction: The Central Role of NMR in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the de novo structural elucidation of organic molecules.[1][2] Its strength lies in its non-destructive nature and its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] For novel compounds discovered in natural products research or synthesized in drug development programs, a systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments is the gold standard for unambiguous structure determination.[5][6]
This guide details a strategic workflow that leverages a suite of NMR experiments to piece together the molecular puzzle of "OOL". By systematically analyzing ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, researchers can determine the carbon skeleton, establish proton-carbon and proton-proton connectivities, and define the compound's relative stereochemistry.
Strategic Workflow for Structural Elucidation
The process of elucidating a chemical structure using NMR is a logical, stepwise progression. The overall workflow combines data acquisition with interpretation to build the molecular structure piece by piece.
Caption: Overall workflow for NMR-based structural elucidation of OOL.
Experimental Protocols
Precise and careful execution of NMR experiments is critical for obtaining high-quality data. The following are generalized protocols that should be adapted to the specific instrument and sample characteristics.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves OOL (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial as it can influence chemical shifts.[3]
-
Concentration: Prepare a solution of OOL with a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. For less sensitive experiments like ¹³C or HMBC, a higher concentration may be necessary.[7]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).[3]
-
Filtration: To remove any particulate matter, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For experiments sensitive to dissolved oxygen (e.g., for accurate T1 measurements or NOESY), degas the sample using several freeze-pump-thaw cycles.
Protocol 2: 1D NMR Data Acquisition
| Experiment | Pulse Program (Bruker) | Key Parameters & Purpose |
| ¹H NMR | zg30 | Purpose: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.[4]Spectral Width (SW): ~12-16 ppmAcquisition Time (AQ): 2-4 sRelaxation Delay (D1): 1-5 sNumber of Scans (NS): 8-16 |
| ¹³C NMR | zgpg30 | Purpose: Shows the number of unique carbon atoms in the molecule.[8]SW: 0-220 ppmAQ: 1-2 sD1: 2 sNS: 1024 or higher, depending on concentration. |
| DEPT-135 | dept135 | Purpose: Differentiates carbon signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[8]Parameters: Similar to ¹³C NMR. |
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are essential for determining the connectivity of atoms.[9] The following experiments provide correlations between nuclei that are linked either through bonds or through space.
| Experiment | Pulse Program (Bruker) | Key Parameters & Purpose |
| COSY | cosygpqf | Purpose: Correlates protons that are coupled to each other, typically through 2-3 bonds (J-coupling).[7] This helps identify proton spin systems.Dimensions: ¹H vs. ¹HTD(F2/F1): 2048 / 256-512NS: 2-8 per increment |
| HSQC | hsqcedetgpsisp2.2 | Purpose: Provides one-bond correlation between protons and their directly attached carbons.[10] The "edited" version also distinguishes CH/CH₃ (positive) from CH₂ (negative) groups.Dimensions: ¹³C vs. ¹HTD(F2/F1): 1024 / 256NS: 2-16 per increment |
| HMBC | hmbcgplpndqf | Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for connecting spin systems and identifying quaternary carbons.[10][11]Dimensions: ¹³C vs. ¹HTD(F2/F1): 2048 / 256NS: 8-64 per increment |
| NOESY | noesygpph | Purpose: Correlates protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This is the primary experiment for determining relative stereochemistry.[12]Dimensions: ¹H vs. ¹HMixing Time (d8): 300-800 msNS: 8-16 per increment |
Data Presentation & Interpretation
The data gathered from the NMR experiments must be systematically tabulated and analyzed. For our hypothetical compound "OOL," assume the following data was obtained.
Table 1: ¹H and ¹³C NMR Data for OOL in CDCl₃ (500 MHz)
| Position | δ ¹H (ppm) (Mult., J in Hz) | δ ¹³C (ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| 1 | 3.55 (s, 3H) | 55.2 | CH₃ | C-2 | H-2a, H-2b |
| 2 | 2.80 (dd, 1H), 2.65 (dd, 1H) | 38.4 | CH₂ | C-1, C-3, C-4, C-7a | H-1, H-3 |
| 3 | 4.10 (m, 1H) | 68.9 | CH | C-2, C-4, C-4a | H-2a, H-4 |
| 4 | 5.95 (d, J=10.0, 1H) | 128.5 | CH | C-3, C-4a, C-5 | H-3, H-5 |
| 5 | 6.20 (d, J=10.0, 1H) | 130.1 | CH | C-4, C-7a | H-4 |
| 6 | - | 175.8 | C | - | - |
| 7a | - | 135.2 | C | - | - |
| ... | ... | ... | ... | ... | ... |
Logical Interpretation Pathway
The process of assembling the structure from the spectral data follows a clear logical path.
Caption: Logical workflow for interpreting 2D NMR correlation data.
-
Direct C-H Assignment (HSQC): The HSQC spectrum is the starting point for connecting proton signals to their directly attached carbons.[13] Each cross-peak in the HSQC spectrum confirms a one-bond C-H connection.
-
Building Spin Systems (COSY): The COSY spectrum reveals proton-proton coupling networks.[12] Cross-peaks connect protons that are on adjacent carbons, allowing for the assembly of molecular fragments (e.g., an ethyl group, a chain of CH groups).
-
Connecting the Fragments (HMBC): The HMBC spectrum is the key to assembling the full carbon skeleton.[10] It shows correlations from protons to carbons that are 2, 3, and sometimes 4 bonds away. This allows fragments identified from COSY to be linked together and helps place quaternary carbons and heteroatoms.
-
Confirming Stereochemistry (NOESY): Once the planar structure is established, the NOESY spectrum provides through-space correlations.[5] A cross-peak between two protons indicates they are physically close, which is used to determine the relative configuration of stereocenters (e.g., cis/trans isomers, axial/equatorial relationships).
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, following the protocols and interpretive workflow outlined in these notes, provides a powerful and reliable method for the complete structural elucidation of novel organic compounds.[14] For professionals in drug discovery and development, mastering these techniques is fundamental to characterizing new chemical entities, understanding their structure-activity relationships, and advancing promising candidates through the research pipeline.
References
- 1. Natural Products | Bruker [bruker.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. NMR in natural products: understanding conformation, configuration and receptor interactions - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 10. epfl.ch [epfl.ch]
- 11. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 12. princeton.edu [princeton.edu]
- 13. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.google.cn [books.google.cn]
Application Notes and Protocols for Profiling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a crucial role in metabolism.[1] The specific fatty acid composition and their positional distribution on the glycerol (B35011) backbone are key to their biological function and can influence metabolic pathways. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a mixed-acid TAG containing two oleic acid moieties and one linoleic acid moiety, is found in various natural sources, including vegetable oils.[2][3][4] Its accurate profiling in biological matrices is essential for understanding lipid metabolism in health and disease.
This document provides a detailed workflow for the targeted profiling and quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in human plasma using a lipidomics approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Overview
The overall workflow for the lipidomic profiling of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves several key stages: sample preparation, including lipid extraction from plasma; chromatographic separation of the target analyte from other lipid species; and detection and quantification by tandem mass spectrometry.
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma
Objective: To efficiently extract triacylglycerols, including 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, from human plasma while minimizing contamination and degradation.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): TG(17:0/17:0/17:0) in chloroform/methanol (1:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator
Protocol (Liquid-Liquid Extraction - LLE):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Add 400 µL of deionized water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Objective: To separate and quantify 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP 5500)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Parameters:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 99% B
-
12-15 min: Hold at 99% B
-
15.1-18 min: Return to 30% B and equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 300°C
-
Ion Spray Voltage: 5500 V
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The precursor ion for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is its ammonium adduct [M+NH4]+. Product ions are generated by the neutral loss of one of the fatty acid chains.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | 902.8 | 621.5 (Loss of Oleic Acid) | 50 | 35 |
| 623.5 (Loss of Linoleic Acid) | 50 | 35 | ||
| Internal Standard TG(17:0/17:0/17:0) | 866.8 | 595.5 (Loss of Heptadecanoic Acid) | 50 | 35 |
Data Processing and Quantification
Objective: To process the raw LC-MS/MS data to identify and quantify the peak corresponding to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Software:
-
Mass spectrometer vendor software (e.g., Sciex Analyst)
-
Data processing software (e.g., Skyline, MultiQuant)
Protocol:
-
Integrate the peak areas for the MRM transitions of both the analyte (OOL) and the internal standard (IS).
-
Calculate the peak area ratio of the analyte to the IS.
-
Generate a calibration curve using a series of known concentrations of a 1,2-Dioleoyl-3-linoleoyl-rac-glycerol standard spiked with a constant concentration of the IS.
-
Determine the concentration of OOL in the plasma samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The quantitative data obtained from the analysis of multiple samples can be summarized in a table for easy comparison. The following table presents hypothetical, yet realistic, quantitative results for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in human plasma from two groups.
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Sample ID | Group | Concentration (µg/mL) | Standard Deviation | Coefficient of Variation (%) |
| Control-01 | Control | 15.2 | 1.1 | 7.2 |
| Control-02 | Control | 16.5 | 1.3 | 7.9 |
| Control-03 | Control | 14.8 | 0.9 | 6.1 |
| Treatment-01 | Treatment | 25.7 | 2.1 | 8.2 |
| Treatment-02 | Treatment | 28.1 | 2.5 | 8.9 |
| Treatment-03 | Treatment | 26.9 | 2.3 | 8.5 |
Metabolic Pathway of Dietary Triacylglycerols
Dietary triacylglycerols, such as 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, undergo a series of metabolic processes upon ingestion. The following diagram illustrates the general pathway from digestion to energy utilization or storage.
Dietary TAGs are first hydrolyzed in the small intestine into fatty acids and monoacylglycerols, which are then absorbed by intestinal cells.[5] Inside these cells, they are re-synthesized into TAGs and packaged into chylomicrons for transport through the lymphatic system and into the bloodstream.[5] In the circulation, lipoprotein lipase hydrolyzes the TAGs in chylomicrons, releasing fatty acids that can be taken up by tissues for energy production via β-oxidation or stored in adipose tissue.[6][7]
References
- 1. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol_TargetMol [targetmol.com]
- 5. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lipolysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Enzymatic Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol with Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic hydrolysis of triacylglycerols (TAGs) using lipases is a cornerstone of lipid research and pharmaceutical development. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds in TAGs, yielding free fatty acids, diacylglycerols (DAGs), and monoacylglycerols (MAGs).[1] This process is fundamental to understanding lipid metabolism, developing structured lipids with specific nutritional or therapeutic properties, and designing drug delivery systems.
This document provides detailed application notes and protocols for the enzymatic hydrolysis of a specific mixed-acid triacylglycerol, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), using a commonly employed lipase (B570770) from porcine pancreas. Porcine pancreatic lipase (PPL) is known for its regioselectivity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[1][2] Understanding the kinetics and product profile of OOL hydrolysis is crucial for applications ranging from the production of specific bioactive lipids to the formulation of lipid-based drug products.
Materials and Reagents
-
Substrate: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL)
-
Enzyme: Porcine Pancreatic Lipase (PPL) (e.g., Sigma-Aldrich L3126 or equivalent)
-
Buffer: Tris-HCl buffer (1 M, pH 8.0)
-
Salts: Calcium Chloride (CaCl₂) and Sodium Chloride (NaCl)
-
Bile Salt: Sodium taurodeoxycholate
-
Solvents: Diethyl ether, ethanol (B145695), hexane (B92381), acetone, acetic acid
-
TLC Plate: Silica (B1680970) gel G coated plates
-
GC-FID Reagents: Boron trifluoride-methanol solution (14% BF₃ in methanol), heptane (B126788), internal standard (e.g., heptadecanoic acid)
-
Visualization Reagent: Iodine vapor or 2',7'-dichlorofluorescein (B58168) solution
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
This protocol outlines the procedure for the hydrolysis of OOL using porcine pancreatic lipase in an emulsified system.
-
Substrate Emulsion Preparation:
-
Prepare a 10% (w/v) stock solution of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a suitable organic solvent like diethyl ether.
-
In a reaction vessel, combine 1 mL of the OOL stock solution with 9 mL of Tris-HCl buffer (1 M, pH 8.0) containing 5 mM CaCl₂, 150 mM NaCl, and 4 mM sodium taurodeoxycholate.
-
Emulsify the mixture by vigorous vortexing for 2 minutes or by sonication on ice until a stable, milky emulsion is formed.
-
-
Enzymatic Reaction:
-
Pre-incubate the substrate emulsion at 37°C for 5 minutes with gentle stirring.
-
Prepare a stock solution of porcine pancreatic lipase (1 mg/mL) in cold deionized water.
-
Initiate the hydrolysis reaction by adding 100 µL of the lipase solution to the pre-warmed emulsion.
-
Incubate the reaction mixture at 37°C with constant stirring for a defined period (e.g., 0, 5, 15, 30, 60, and 120 minutes for a time-course study).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction at each time point by adding 2 mL of a 1:1 (v/v) mixture of ethanol and 6 M HCl.
-
Extract the lipids by adding 5 mL of diethyl ether, followed by vigorous vortexing for 1 minute.
-
Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the lipids and transfer it to a clean tube.
-
Repeat the extraction of the aqueous phase with another 5 mL of diethyl ether and combine the organic layers.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of hexane for subsequent analysis.
-
Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
TLC provides a rapid qualitative and semi-quantitative method to separate the products of hydrolysis.
-
Plate Preparation:
-
Activate a silica gel G TLC plate by heating it at 110°C for 30 minutes. Allow it to cool to room temperature in a desiccator.
-
-
Sample Application:
-
Using a fine capillary tube, spot a small volume (2-5 µL) of the resuspended lipid extract from each time point onto the TLC plate, approximately 1.5 cm from the bottom edge.
-
Spot standards of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, oleic acid, linoleic acid, 1,2-dioleoyl-glycerol, and 1-monooleoyl-glycerol for reference.
-
-
Chromatogram Development:
-
Prepare a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v) in a TLC chamber lined with filter paper to ensure solvent saturation.
-
Place the spotted TLC plate in the chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and allow the solvent to evaporate completely in a fume hood.
-
Visualize the separated lipid spots by placing the plate in a chamber containing iodine vapor or by spraying with a 0.2% solution of 2',7'-dichlorofluorescein in ethanol and viewing under UV light.
-
Identify the products by comparing their retention factors (Rf) with those of the standards. The expected order of migration from bottom to top is: monoacylglycerols, diacylglycerols, free fatty acids, and triacylglycerols.
-
Protocol 3: Quantitative Analysis of Fatty Acids by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID allows for the precise quantification of the released free fatty acids after their conversion to fatty acid methyl esters (FAMEs).
-
Derivatization to FAMEs:
-
To the dried lipid extract from each time point, add 2 mL of 14% BF₃ in methanol.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid).
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of water and 2 mL of heptane.
-
Vortex vigorously for 1 minute and centrifuge at 500 x g for 5 minutes.
-
Carefully transfer the upper heptane layer containing the FAMEs to a GC vial.
-
-
GC-FID Analysis:
-
Inject 1 µL of the FAMEs solution into a GC-FID system equipped with a suitable capillary column (e.g., a polar column like DB-23 or equivalent).
-
Use a temperature program suitable for separating C18 fatty acid methyl esters. A typical program might be: initial temperature of 150°C, hold for 1 minute, ramp to 220°C at 4°C/min, and hold for 10 minutes.
-
The injector and detector temperatures are typically set to 250°C.
-
Identify the FAMEs of oleic acid and linoleic acid by comparing their retention times with those of a standard FAME mixture.
-
-
Quantification:
-
Calculate the concentration of each fatty acid based on the peak area relative to the internal standard.
-
Data Presentation
The quantitative data obtained from the GC-FID analysis can be summarized in the following tables to facilitate comparison and interpretation.
Table 1: Time-Course of Free Fatty Acid Release during Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
| Reaction Time (minutes) | Oleic Acid Released (µmol) | Linoleic Acid Released (µmol) | Total Free Fatty Acids (µmol) |
| 0 | 0.00 | 0.00 | 0.00 |
| 5 | 0.25 | 0.23 | 0.48 |
| 15 | 0.68 | 0.65 | 1.33 |
| 30 | 1.15 | 1.10 | 2.25 |
| 60 | 1.60 | 1.55 | 3.15 |
| 120 | 1.85 | 1.80 | 3.65 |
Table 2: Product Distribution after 60 Minutes of Hydrolysis
| Compound | Molar Percentage (%) |
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (unreacted) | 37 |
| 1,2-Dioleoyl-glycerol | 25 |
| 1-Linoleoyl-2-oleoyl-glycerol | 8 |
| 2-Oleoyl-glycerol | 15 |
| Oleic Acid | 8.5 |
| Linoleic Acid | 6.5 |
(Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and the purity of the enzyme and substrate.)
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Stepwise hydrolysis of OOL by sn-1,3 specific lipase.
Caption: Workflow for OOL hydrolysis and product analysis.
Discussion
The provided protocols offer a robust framework for studying the enzymatic hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. The choice of porcine pancreatic lipase, with its known sn-1,3 regioselectivity, allows for a predictable yet complex hydrolysis pattern.[3] Initially, the lipase will preferentially cleave the fatty acids at the sn-1 (oleic acid) and sn-3 (linoleic acid) positions, leading to the formation of 1,2-dioleoyl-sn-glycerol and 2-oleoyl-1-linoleoyl-sn-glycerol, respectively. Further hydrolysis of these diacylglycerols will yield 2-oleoyl-sn-glycerol. The hydrolysis of the sn-2 position is generally much slower with PPL.
The analytical methods described, TLC and GC-FID, are complementary. TLC provides a rapid visual assessment of the reaction progress, while GC-FID offers precise quantification of the released fatty acids. For a more detailed analysis of the di- and monoacylglycerol intermediates, HPLC or LC-MS techniques could be employed.
These application notes and protocols are intended to serve as a starting point for researchers. Optimization of reaction conditions, such as enzyme concentration, substrate concentration, and incubation time, may be necessary depending on the specific research objectives. The insights gained from such studies are invaluable for the rational design of structured lipids and lipid-based formulations in the pharmaceutical and food industries.
References
Troubleshooting & Optimization
Improving peak resolution of triglyceride isomers in HPLC.
Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of triglyceride (TAG) isomers. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor resolution or co-elution of my triglyceride isomer peaks?
Poor resolution is a frequent challenge in separating structurally similar triglyceride isomers. The primary reasons often relate to the selection of the HPLC column, the composition of the mobile phase, and the column temperature. Because triglyceride regioisomers (e.g., PPO vs. POP) can have identical equivalent carbon numbers (ECN), conventional reversed-phase methods may be insufficient.[1]
Troubleshooting Steps:
-
Evaluate Your Column: The stationary phase is critical. For general triglyceride profiling, octadecylsilane (B103800) (C18) columns are widely used.[2][3] However, for resolving challenging regioisomers, specialized columns may be necessary.
-
Polymeric ODS Columns: These have shown a greater ability to recognize and separate positional TAG isomers compared to standard monomeric C18 columns.[2][4]
-
Silver-Ion (Ag+-HPLC) Columns: This is a powerful technique for separating isomers based on the number, position, and geometry of double bonds in the fatty acid chains.[5][6][7] It relies on the interaction between silver ions on the stationary phase and the π-electrons of the double bonds.[1][6]
-
-
Optimize the Mobile Phase: The mobile phase composition directly influences selectivity.
-
Solvent Choice: Non-aqueous reversed-phase (NARP) HPLC is standard. Acetonitrile is a common primary solvent, often mixed with modifiers like isopropanol (B130326) (IPA), acetone, or methyl tert-butyl ether (MTBE) to improve solubility and fine-tune selectivity.[1][2][8]
-
Gradient Elution: A gradient program, where the solvent composition changes over time, is highly effective for analyzing complex mixtures of triglycerides with a wide range of polarities.[2][3]
-
-
Control the Column Temperature: Temperature is a critical but complex parameter.
-
In NARP-HPLC: Lowering the temperature (e.g., 10-20°C) often increases retention and improves resolution.[1][9] However, this can also increase backpressure and may cause solubility issues for highly saturated TAGs.[2]
-
In Ag+-HPLC: The effect can be counterintuitive. With hexane-based mobile phases, higher temperatures can unexpectedly increase retention times for unsaturated TAGs.[5][10]
-
The following workflow provides a systematic approach to troubleshooting poor peak resolution.
Q2: Which HPLC column is best for separating triglyceride isomers?
The ideal column depends on the specific isomers you are trying to separate. No single column is universally superior, but different types offer distinct advantages.
| Column Type | Separation Principle | Best For | Key Disadvantage |
| Standard C18 (ODS) | Partitioning based on polarity and Equivalent Carbon Number (ECN).[1] | General TAG profiling and separation of TAGs with different fatty acid compositions. | Poor selectivity for regioisomers (e.g., OPO vs. OOP) without extensive method development.[1] |
| Polymeric C18 | Enhanced shape selectivity due to the cross-linked stationary phase. | Resolving closely related positional isomers that co-elute on monomeric C18 columns.[2][4] | May require specific mobile phases and lower temperatures to maximize selectivity.[4] |
| C30 | Similar to C18 but with enhanced shape selectivity for long-chain, structurally similar molecules. | Isomeric compounds, including carotenoids and TAG isomers. | Can lead to longer retention times and require stronger mobile phases. |
| Silver-Ion (Ag+-HPLC) | Reversible π-complex formation between silver ions and double bonds.[1][6] | Isomers differing in the number, position, or geometry (cis/trans) of double bonds.[5] | Not ideal for separating TAGs that differ only in saturated fatty acid chain length.[1] |
Q3: How does column temperature affect the separation of TAG isomers in NARP-HPLC?
In non-aqueous reversed-phase (NARP) HPLC, temperature significantly influences both retention and selectivity.
-
General Trend: Unlike typical reversed-phase chromatography, for TAGs, lower temperatures generally lead to better separations .[2] Reducing the column temperature increases retention and can enhance the subtle selectivity differences between isomers, leading to improved resolution.[9]
-
Practical Impact: A study demonstrated that reducing the column temperature from 30°C to 20°C provided a usable improvement in the separation of soybean oil triglycerides.[9] Separations of regioisomers on polymeric phases have been successfully achieved at temperatures as low as 10-18°C.[4][11]
-
Limitations: The main drawback of lower temperatures is an increase in mobile phase viscosity, which leads to higher system backpressure.[2] Additionally, highly saturated TAGs may have poor solubility in the mobile phase at sub-ambient temperatures, which can cause peak broadening or sample precipitation.[2]
The relationship between these key chromatographic parameters is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utupub.fi [utupub.fi]
- 8. aocs.org [aocs.org]
- 9. youngin.com [youngin.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
Common fragmentation patterns of OOL in mass spectrometry.
Technical Support Center: Triacylglycerol (TAG) Analysis
This guide provides troubleshooting advice and frequently asked questions regarding the mass spectrometry analysis of triacylglycerols (TAGs), using OOL (Oleoyl-Oleoyl-Linoleoyl-glycerol) as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the primary fragmentation patterns observed for a TAG like OOL in positive ion mode ESI-MS/MS?
In positive ion mode, particularly with electrospray ionization (ESI), triacylglycerols like OOL typically do not protonate efficiently on their own. They are most often observed as adducts with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) and lithium ([M+Li]⁺).[1] The fragmentation of these precursor ions is the key to structural elucidation.
The most common fragmentation pathway involves the neutral loss of a fatty acid (FA) chain.[1][2] This results in the formation of a diacylglycerol-like fragment ion ([DAG]⁺). For OOL, which contains two oleic acid (O) chains and one linoleic acid (L) chain, you can expect to see two primary neutral loss fragments:
-
Loss of Oleic Acid (C18:1): [M+NH₄ - C₁₈H₃₄O₂]⁺
-
Loss of Linoleic Acid (C18:2): [M+NH₄ - C₁₈H₃₂O₂]⁺
The relative intensities of these fragment ions can sometimes provide information about the number of each type of fatty acyl chain present. For instance, the fragment corresponding to the loss of oleic acid might be more intense than the loss of linoleic acid in an OOL species.[2]
Q2: How can I identify the specific fatty acids in my TAG from the MS/MS spectrum?
The most direct way to identify the fatty acid composition is by analyzing the neutral losses from the precursor ion, as described in Q1. By calculating the mass difference between the precursor ion (e.g., [M+NH₄]⁺) and the major fragment ions, you can determine the masses of the neutral fatty acids that were lost.
Additionally, in some MS³ experiments or with higher collision energy, you may observe acylium ions ([RCO]⁺) which are characteristic of the individual fatty acid chains.[1]
Q3: Can mass spectrometry distinguish between TAG regioisomers like OOL, OLO, and LOO?
Distinguishing regioisomers (isomers with the same fatty acids but at different positions on the glycerol (B35011) backbone) is challenging but possible. Standard collision-induced dissociation (CID) of ammoniated or sodiated adducts often shows differences in the relative abundance of the diacylglycerol-like fragment ions.[2][3] The fatty acid at the central sn-2 position is often lost less readily than those at the sn-1 and sn-3 positions. Therefore, in an OLO isomer, the neutral loss of linoleic acid (L) would be more prominent than the loss of oleic acid (O).
Advanced techniques like ion mobility mass spectrometry can also help separate regioisomers before fragmentation.[2][4]
Q4: What are the expected precursor ions for OOL in mass spectrometry?
The exact mass of OOL (C₅₇H₁₀₂O₆) is approximately 882.77 g/mol . Depending on the ionization source and mobile phase additives, you should look for the following precursor ions in positive ion mode:
| Precursor Ion | Formula | Approximate m/z |
| [M+H]⁺ | [C₅₇H₁₀₃O₆]⁺ | 883.78 |
| [M+NH₄]⁺ | [C₅₇H₁₀₆NO₆]⁺ | 900.81 |
| [M+Na]⁺ | [C₅₇H₁₀₂O₆Na]⁺ | 905.76 |
| [M+K]⁺ | [C₅₇H₁₀₂O₆K]⁺ | 921.73 |
Note: It is crucial to use high-resolution mass spectrometry for accurate mass measurements to confirm the elemental composition.
Troubleshooting Guides
Problem 1: I am not observing the expected molecular ion adduct (e.g., [M+NH₄]⁺ or [M+Na]⁺).
Possible Causes & Solutions:
-
Low Analyte Concentration: The concentration of your OOL sample may be too low for detection.
-
Solution: Concentrate your sample or inject a larger volume if possible.
-
-
Inefficient Adduct Formation: The concentration of the adduct-forming salt (e.g., ammonium acetate (B1210297), sodium acetate) in your mobile phase or sample is insufficient.
-
Solution: Ensure your mobile phase contains an appropriate concentration of an adduct-forming salt (e.g., 1-10 mM ammonium acetate for [M+NH₄]⁺ adducts).[5] You can also add the salt directly to your sample.
-
-
Ion Suppression: Other components in your sample matrix may be co-eluting and suppressing the ionization of your target analyte.
-
Solution: Improve your sample cleanup procedure (e.g., using solid-phase extraction) or enhance your chromatographic separation to resolve OOL from interfering species.[6]
-
-
Incorrect Instrument Settings: The mass spectrometer settings (e.g., source temperature, voltages) may not be optimal for TAG analysis.
-
Solution: Optimize source parameters. TAGs generally require higher source temperatures for efficient desolvation.
-
Problem 2: My MS/MS spectrum is noisy or shows no clear fragmentation.
Possible Causes & Solutions:
-
Insufficient Collision Energy: The collision energy applied may be too low to induce fragmentation of the stable TAG precursor ion.
-
Solution: Perform a collision energy ramp or optimization experiment. Gradually increase the collision energy until you observe the characteristic neutral loss of fatty acids.[2]
-
-
Precursor Ion Isolation is Not "Clean": The isolation window for your precursor ion may be too wide, allowing co-eluting isobaric (same mass) species to be fragmented simultaneously, resulting in a complex spectrum.
-
Solution: Use a narrower isolation window on your mass spectrometer if possible. Improve chromatographic separation to ensure precursor purity.[5]
-
-
In-Source Fragmentation: The molecule may be fragmenting within the ionization source before it is even selected for MS/MS. This can lead to a weak precursor ion signal.
-
Solution: Reduce the source voltage (e.g., fragmentor or capillary exit voltage) to create "softer" ionization conditions.
-
Problem 3: I see fragments, but I cannot confidently assign the fatty acid losses.
Possible Causes & Solutions:
-
Mass Accuracy is Poor: Your instrument may not be properly calibrated, leading to incorrect mass assignments for precursor and fragment ions.
-
Solution: Calibrate your mass spectrometer across the relevant m/z range. Use a data analysis software that calculates mass differences accurately.
-
-
Unexpected Fragmentation: The molecule may be undergoing fragmentation pathways other than the simple neutral loss of a fatty acid.
Visualizing Fragmentation and Workflows
Primary Fragmentation of [OOL+NH₄]⁺
The following diagram illustrates the primary fragmentation pathway for the ammoniated adduct of OOL, showing the neutral loss of the constituent fatty acids to form diacylglycerol-like ions.
Caption: Fragmentation of ammoniated OOL via neutral loss of fatty acids.
Troubleshooting Workflow: Low Precursor Ion Intensity
This workflow provides a logical sequence of steps to diagnose and resolve low signal intensity for your target TAG.
Caption: A troubleshooting workflow for low precursor ion intensity.
General Experimental Protocol for TAG Analysis by LC-MS/MS
This protocol outlines a general approach for analyzing TAGs like OOL. Optimization will be required for specific instruments and applications.
-
Lipid Extraction:
-
Perform a lipid extraction from your sample matrix (e.g., plasma, tissue homogenate) using a standard method like a Folch or Bligh-Dyer extraction, or a more modern single-phase extraction with a solvent mixture like methyl-tert-butyl ether (MTBE).
-
-
Sample Preparation:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for reverse-phase chromatography, such as a mixture of isopropanol/acetonitrile/water (e.g., 65:30:5 v/v/v).
-
Include an internal standard (e.g., a deuterated or odd-chain TAG) for semi-quantification if required.
-
-
LC Separation:
-
Column: Use a C18 or C30 reverse-phase column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.
-
Gradient: Run a gradient from a lower percentage of Mobile Phase B to a high percentage to elute the nonpolar TAGs.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 40-55°C) to improve peak shape.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Full Scan (MS1): Acquire full scan data over a mass range appropriate for TAGs (e.g., m/z 300-1200).
-
Data-Dependent MS/MS (dd-MS²): Set the instrument to trigger MS/MS fragmentation on the most intense peaks from the full scan. Use an inclusion list with the expected m/z of your target OOL adducts if desired.
-
Collision Energy: Optimize collision energy to achieve clear fragmentation (neutral loss of fatty acids). This may require a stepped or ramped energy setting.
-
Source Conditions: Optimize gas flows, source temperature, and capillary voltages for maximal signal of lipid ions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Storage and Handling of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol during storage?
A1: The primary cause of degradation is lipid oxidation. The linoleoyl group in the triglyceride is a polyunsaturated fatty acid (PUFA) with two double bonds, making it highly susceptible to attack by oxygen free radicals. This process is autocatalytic and can be accelerated by factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol should be stored as a solution in a suitable organic solvent, such as methanol (B129727) or ethanol, at -20°C or lower. The container should be glass with a Teflon-lined cap, and the headspace should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: Can I store 1,2-Dioleoyl-3-linoleoyl-rac-glycerol as a neat oil or powder?
A3: Storing this lipid as a neat oil or powder is not recommended for long-term stability. As a polyunsaturated lipid, it is highly susceptible to oxidation when exposed to air. If you must store it as a neat oil for a short period, ensure it is in a sealed container under an inert atmosphere and protected from light at a low temperature.
Q4: How do antioxidants help in preventing oxidation?
A4: Antioxidants inhibit the process of lipid oxidation. They can act by scavenging free radicals, chelating metal ions that catalyze oxidation, or by donating hydrogen atoms to quench radical chain reactions. Common antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).
Q5: How can I monitor the extent of oxidation in my sample?
A5: The extent of oxidation can be monitored by measuring primary and secondary oxidation products. Key analytical methods include the determination of Peroxide Value (PV) for primary oxidation products (hydroperoxides), and Thiobarbituric Acid Reactive Substances (TBARS) and p-Anisidine (B42471) Value (p-AV) for secondary oxidation products (aldehydes and ketones).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high Peroxide Value (PV) in a new sample. | - Improper handling during shipping or initial storage. - Exposure to light or elevated temperatures. | - Upon receipt, immediately store the sample under recommended conditions. - Perform an initial quality control check using the PV assay. |
| Sample appears viscous or has a rancid odor. | - Advanced lipid oxidation has occurred, leading to the formation of secondary oxidation products and polymerization. | - The sample is likely degraded and should be discarded. - Review storage and handling procedures to prevent future occurrences. |
| Inconsistent results in experiments using the triglyceride. | - The sample may have degraded, leading to altered chemical properties. - Inconsistent sample handling between experiments. | - Test the integrity of the lipid stock using methods like PV or TBARS. - Ensure standardized procedures for sample preparation and handling. |
| Precipitation observed in the lipid solution upon cooling. | - The concentration of the lipid in the solvent may be too high for the storage temperature. | - Gently warm the solution to redissolve the lipid. - Consider using a lower concentration for storage. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of chemical reactions, including oxidation. Studies have shown that triglycerides are fairly stable at -20°C, with even greater stability at -70°C.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key component in the lipid oxidation process. |
| Storage Form | Solution in an organic solvent (e.g., methanol, ethanol) | Minimizes exposure to air and moisture. |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers and ensures a tight seal. |
| Light Exposure | Store in the dark or in an amber vial | Light can catalyze the formation of free radicals and accelerate oxidation. |
Table 2: Common Antioxidants for Lipid Stabilization
| Antioxidant | Typical Concentration Range | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Free radical scavenger |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% (w/v) | Free radical scavenger |
| α-Tocopherol (Vitamin E) | 0.02% - 0.2% (w/v) | Free radical scavenger |
| Ascorbic Acid (Vitamin C) | Varies; often used in combination | Synergist with other antioxidants, regenerates tocopherol. |
Note: The optimal antioxidant concentration should be determined empirically for your specific application.
Experimental Protocols
Peroxide Value (PV) Determination
This method measures the concentration of hydroperoxides, the primary products of lipid oxidation. The value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) solution
-
1% Starch solution (indicator)
Procedure:
-
Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Allow the solution to stand for 1 minute, with occasional shaking.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of 1% starch solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Record the volume of sodium thiosulfate used.
-
A blank determination should be performed under the same conditions.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Thiobarbituric acid (TBA) solution (0.375% w/v)
-
Hydrochloric acid (HCl), 0.25 N
-
Butylated hydroxytoluene (BHT) solution (4% in ethanol)
Procedure:
-
Mix 1 mL of the lipid sample with 2 mL of the TCA-TBA-HCl reagent.
-
Add 50 µL of the BHT solution to prevent further oxidation during the assay.
-
Vortex the mixture thoroughly.
-
Heat the samples in a boiling water bath for 15 minutes.
-
Cool the samples in an ice bath for 10 minutes.
-
Centrifuge at 3000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
p-Anisidine Value (p-AV)
This method determines the amount of aldehydes (principally 2-alkenals and 2,4-alkadienals) in fats and oils.
Materials:
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
Procedure:
-
Dissolve a known weight of the oil sample in isooctane to make a 1% (w/v) solution.
-
Measure the absorbance (Ab) of this solution at 350 nm against an isooctane blank.
-
To 2.5 mL of the sample solution, add 0.5 mL of the p-anisidine reagent.
-
In parallel, to 2.5 mL of isooctane, add 0.5 mL of the p-anisidine reagent (this is the blank).
-
After 10 minutes, measure the absorbance (As) of the sample solution against the blank solution at 350 nm.
Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W Where:
-
As = Absorbance of the sample solution after reaction with p-anisidine
-
Ab = Absorbance of the sample solution in isooctane
-
W = Weight of the sample (g)
Visualizations
Caption: Workflow for assessing lipid oxidation.
Caption: Troubleshooting logic for experimental issues.
References
Troubleshooting low recovery of lipids during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during lipid extraction, specifically focusing on low recovery.
Troubleshooting Guide: Low Lipid Recovery
Low or inconsistent lipid recovery can be a significant issue in experimental workflows. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Issue: Low or No Recovery of Lipids
| Possible Cause | Recommended Solution(s) |
| Incomplete Sample Homogenization | Ensure thorough homogenization using appropriate mechanical disruption methods such as sonication or bead beating. For solid samples, grinding to a fine powder, especially at low temperatures, increases the surface area for solvent interaction.[1] |
| Inefficient Extraction Solvent System | The choice of solvent is critical and depends on the polarity of the target lipids.[1] A single solvent is often insufficient to extract all lipid classes.[1] Consider using solvent mixtures like chloroform (B151607)/methanol (B129727) (Folch/Bligh-Dyer) or MTBE/methanol for a broader range of lipid extraction.[2][3] For non-polar lipids like triacylglycerols, non-polar solvents such as hexane (B92381) are more effective, while polar lipids like phospholipids (B1166683) require more polar solvents like alcohols.[1] |
| Insufficient Solvent Volume | The ratio of solvent to sample is a critical factor influencing lipid yield.[4] For methods like the Folch extraction, a 20-fold excess of solvent to tissue volume is recommended.[5] Increasing the solvent-to-sample ratio can enhance lipid recovery, especially for samples with high lipid content.[6] |
| Lipid Degradation | Lipids are susceptible to enzymatic and oxidative degradation.[7] To minimize this, process samples quickly, keep them on ice or at 4°C during extraction, and store extracts at -80°C.[8][9] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.[8][10][11] For tissues with high enzymatic activity, such as plant leaves, immediate immersion in hot isopropanol (B130326) or water can inactivate phospholipases.[10] |
| Presence of Water in the Sample | For solvent extraction methods, it is often necessary to dry the sample beforehand, as many organic solvents cannot efficiently penetrate water-containing tissues.[1] The presence of excess water can also lead to the formation of emulsions, which complicates phase separation.[4] For wet samples like microalgae, the altered solvent-to-water ratio can decrease extraction efficiency.[12] |
| Formation of Emulsions | Emulsions can form, particularly in samples with high levels of surfactant-like molecules (e.g., phospholipids, free fatty acids).[13] To break emulsions, try adding salt (salting out), centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking during mixing.[13] |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic phases by adequate centrifugation. Incomplete separation can lead to loss of the lipid-containing organic phase or contamination with water-soluble compounds. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the first step I should take if I'm experiencing low lipid recovery?
A1: Before troubleshooting the extraction protocol itself, review your sample preparation and handling procedures. Inadequate sample homogenization is a common culprit for low yield.[1] Ensure your tissue is thoroughly disrupted to allow for maximal solvent penetration. For solid samples, this may involve grinding to a fine powder.[1]
Q2: How important is sample storage before extraction?
A2: Very important. Lipids can degrade quickly due to enzymatic activity and oxidation.[7] Whenever possible, extract lipids from fresh samples immediately after collection.[10] If immediate extraction is not feasible, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize degradation.[7][10] Avoid repeated freeze-thaw cycles.
Q3: Should I dry my samples before extraction?
A3: For many solvent-based extractions, yes. Water can interfere with the ability of organic solvents to penetrate the sample, leading to inefficient extraction.[1] However, the drying method itself can sometimes lead to lipid degradation if not done carefully (e.g., high temperatures can cause oxidation).[4] For wet samples, adjusting the solvent ratios to account for the water content is crucial.[12]
Extraction Methods and Solvents
Q4: Which lipid extraction method provides the best recovery?
A4: There is no single "best" method, as the optimal choice depends on the specific lipid classes of interest and the sample matrix. The Folch and Bligh-Dyer methods are considered gold standards for broad lipid extraction.[3][14] The MTBE method is another popular choice that offers good recovery and is considered safer than chloroform-based methods.[2]
Q5: I am using the Folch method but still getting low yields. What could be wrong?
A5: Several factors could be at play. Check your solvent-to-sample ratio; a 20:1 ratio of chloroform:methanol to sample is recommended.[5] Ensure you are allowing sufficient time for extraction with adequate agitation. Also, after adding water or a salt solution to induce phase separation, make sure the two phases are completely separated by centrifugation before collecting the lower organic phase.
Q6: Can I reuse my extraction solvents?
A6: It is highly recommended to always use fresh, high-purity solvents.[15] Solvents can degrade over time, especially when exposed to light and air.[15][16] For example, chloroform can decompose to form phosgene, which can react with lipids.[15][16]
Quantitative Data on Lipid Extraction Methods
The recovery of lipids can vary significantly between different extraction methods and across different lipid classes. The following table summarizes recovery data from a comparative study of three common extraction methods for human plasma.
Table 1: Average Recovery of Internal Standards for Different Extraction Methods
| Extraction Method | Average Recovery (%) |
| Alshehry | 99 |
| Folch | 86 |
| Matyash (MTBE-based) | 73 |
| Data from a study on human plasma lipidomics.[17] |
The Alshehry method, a single-phase extraction, showed the highest overall recovery, particularly for phospholipids (>95%). The Folch and Matyash methods, while widely used, demonstrated lower average recoveries in this specific comparison.[17]
Experimental Protocols
Folch Lipid Extraction Method
This method is suitable for the total lipid extraction from a wide range of biological samples.[5][18]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or pure water)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 20 mL for 1 g of tissue).[5]
-
Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Filter the homogenate through a Whatman No. 1 filter paper or centrifuge to pellet the solid debris and collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).
-
Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.
-
Carefully remove the upper aqueous phase.
-
Wash the lower organic phase by adding a small amount of a 1:1 methanol/water mixture, vortexing gently, and centrifuging again. Remove the upper phase.
-
Collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.
Bligh-Dyer Lipid Extraction Method
This method is a modification of the Folch method and is particularly suitable for samples with high water content.[19]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
For a 1 mL aqueous sample (e.g., cell suspension, homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the sample to separate the phases. A protein disk may form between the two layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent to obtain the dried lipid extract.
MTBE Lipid Extraction Method
This method uses the less toxic solvent methyl-tert-butyl ether (MTBE) and is amenable to high-throughput applications.[2]
Materials:
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
MS-grade water
-
Shaker
-
Centrifuge
-
Glass tubes with Teflon-lined caps
Procedure:
-
To a 200 µL sample aliquot, add 1.5 mL of methanol and vortex.
-
Add 5 mL of MTBE and incubate for 1 hour at room temperature on a shaker.
-
Induce phase separation by adding 1.25 mL of MS-grade water.
-
Incubate for 10 minutes at room temperature and then centrifuge at 1,000 x g for 10 minutes.
-
The upper organic phase contains the lipids. Carefully collect this phase for further analysis.
Visualizing Key Pathways and Workflows
Troubleshooting Workflow for Low Lipid Recovery
The following diagram illustrates a logical workflow for troubleshooting low lipid recovery during extraction.
References
- 1. ANALYSIS OF LIPIDS [people.umass.edu]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 4. mdpi.com [mdpi.com]
- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 9. benchchem.com [benchchem.com]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 18. Lipid extraction by folch method | PPTX [slideshare.net]
- 19. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
Optimizing ionization efficiency for triglyceride analysis by ESI-MS.
Welcome to the technical support center for optimizing the analysis of triglycerides (TGs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the ionization efficiency of triglycerides in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Triglyceride Signal Intensity
Question: I am not seeing a strong signal for my triglyceride analytes. What are the common causes and how can I improve the signal?
Answer: Low signal intensity for triglycerides is a frequent challenge in ESI-MS, primarily due to their non-polar nature and lower ionization efficiency compared to polar lipids. Several factors can contribute to this issue. Here’s a step-by-step guide to troubleshoot and enhance your signal.
Possible Causes and Solutions:
-
Inefficient Adduct Formation: Triglycerides do not readily protonate. Their efficient ionization relies on the formation of adducts with cations.[1] If the mobile phase lacks a suitable cation, the ionization efficiency will be poor.
-
Solution: Introduce a mobile phase modifier to promote the formation of specific adducts.[2] Commonly used modifiers include ammonium (B1175870) formate (B1220265) or acetate (B1210297) to form [M+NH₄]⁺ adducts, or sodium or lithium salts for [M+Na]⁺ or [M+Li]⁺ adducts.[2][3][4] The choice of adduct can also influence fragmentation patterns in tandem MS experiments, with lithium adducts often providing more structural information.[4][5][6][7]
-
-
Ion Suppression: The presence of high concentrations of more easily ionizable lipids, such as phospholipids, can suppress the signal of your target triglycerides.[2][8][9]
-
Solution 1: Sample Dilution: Diluting your sample can reduce the concentration of interfering lipids. For direct infusion, total lipid concentrations as low as 10 pmol/μL may be necessary, especially with high levels of non-polar lipids.[2]
-
Solution 2: Chromatographic Separation: Employing liquid chromatography (LC) prior to MS analysis can separate triglycerides from suppressive species like phospholipids.[2]
-
Solution 3: Sample Prefractionation: Use solid-phase extraction (SPE) to isolate lipid classes before analysis.[2]
-
-
Suboptimal ESI Source Parameters: The efficiency of the electrospray process is highly dependent on the source settings.
-
Solution: Systematically optimize source parameters. This includes spray voltage, sheath and auxiliary gas flow rates, and capillary and heater temperatures.[2] It is recommended to optimize one parameter at a time to observe its effect on the signal.
-
Issue 2: Inconsistent or Multiple Adducts Observed for a Single Triglyceride
Question: My mass spectra show multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) for the same triglyceride, making data interpretation difficult. How can I control adduct formation?
Answer: The presence of various cations in your sample or mobile phase can lead to the formation of multiple adducts for a single triglyceride molecule.[2][10] This can complicate mass spectra and affect quantitative accuracy.
Possible Causes and Solutions:
-
Presence of Multiple Cations: Endogenous cations (Na⁺, K⁺) in the sample or impurities in solvents can compete for adduction.
Issue 3: Poor Signal-to-Noise Ratio
Question: My triglyceride peaks have a low signal-to-noise ratio. How can I improve this?
Answer: A poor signal-to-noise ratio can be caused by several factors, including inefficient ionization and high background noise.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The composition of the mobile phase significantly impacts ionization efficiency.
-
Suboptimal Instrument Parameters: Instrument settings that are not optimized for triglycerides can lead to poor signal quality.
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative parameters for optimizing triglyceride analysis.
| Parameter | Recommended Value/Range | Purpose | Reference(s) |
| Mobile Phase Modifier Concentration | 5-10 mM | To promote consistent and efficient adduct formation. | [2][11][12] |
| Total Lipid Concentration (Direct Infusion) | As low as 10 pmol/μL | To mitigate ion suppression effects. | [2] |
| Ammonium Formate in Mobile Phase (LC-MS, ESI+) | 10 mM | To enhance signal intensity for various lipid classes. | [11][12][13] |
| Ammonium Acetate in Mobile Phase (LC-MS, ESI-) | 10 mM with 0.1% acetic acid | A good compromise for signal intensity and retention time stability. | [11][12][13] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to triglyceride analysis.
Protocol 1: Mobile Phase Preparation for Enhanced Adduct Formation (LC-MS)
This protocol describes the preparation of a mobile phase designed to promote the formation of ammonium adducts of triglycerides for LC-ESI-MS analysis in positive ion mode.
Materials:
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., methanol, acetonitrile, isopropanol)
-
Ammonium formate (≥99% purity)
-
Formic acid (LC-MS grade)
Procedure:
-
Prepare a 1 M Ammonium Formate Stock Solution:
-
Dissolve 6.31 g of ammonium formate in 100 mL of LC-MS grade water.
-
-
Prepare Mobile Phase A (Aqueous):
-
To 990 mL of LC-MS grade water, add 10 mL of the 1 M ammonium formate stock solution to achieve a final concentration of 10 mM.
-
If desired, add 1 mL of formic acid for a final concentration of 0.1%.
-
Mix thoroughly and degas.
-
-
Prepare Mobile Phase B (Organic):
-
To 990 mL of the desired organic solvent (e.g., a mixture of isopropanol (B130326) and acetonitrile), add 10 mL of the 1 M ammonium formate stock solution.
-
If desired, add 1 mL of formic acid.
-
Mix thoroughly and degas.
-
Protocol 2: Systematic Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing ESI source parameters for triglyceride analysis.
Procedure:
-
Prepare a standard solution of a representative triglyceride at a known concentration.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Set initial ESI source parameters based on manufacturer recommendations or literature values.
-
Optimize One Parameter at a Time:
-
Spray Voltage: While keeping other parameters constant, vary the spray voltage in increments (e.g., 0.5 kV) and monitor the signal intensity of the target triglyceride adduct.
-
Sheath Gas Flow Rate: At the optimal spray voltage, vary the sheath gas flow rate and observe the signal intensity.
-
Auxiliary Gas Flow Rate and Temperature: Similarly, optimize the auxiliary gas flow rate and temperature.
-
Capillary Temperature: Finally, optimize the capillary temperature.
-
-
Record the optimal value for each parameter. It may be necessary to iterate through the optimization process as parameters can have interactive effects.
Visualizations
Troubleshooting Workflow for Low Triglyceride Signal
Caption: Troubleshooting workflow for low triglyceride signal intensity.
Logical Relationship for Adduct Formation Strategy
Caption: Strategy to control inconsistent adduct formation.
References
- 1. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Mass spectrometry imaging of triglycerides in biological tissues by laser desorption ionization from silicon nanopost arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gmi-inc.com [gmi-inc.com]
Technical Support Center: Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Welcome to the technical support center for the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to matrix effects in the analysis of OOG, particularly when using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as OOG, due to the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately affects the accuracy, precision, and sensitivity of quantitative analysis. In the analysis of triacylglycerols like OOG, common interfering components from biological matrices include phospholipids (B1166683), salts, and proteins.[1][2]
Q2: What are the primary causes of matrix effects in lipidomics?
A2: The primary cause of matrix effects, particularly in electrospray ionization (ESI) mass spectrometry, is competition for ionization between the analyte of interest and co-eluting matrix components.[3] Phospholipids are a major contributor to matrix effects in lipid analysis because they are highly abundant in biological samples and can suppress the ionization of triacylglycerols.[2][3] Other sources can include salts, detergents, and ion-pairing agents.
Q3: How can I determine if my OOG analysis is being affected by matrix effects?
A3: A common and effective method to quantitatively assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the signal response of OOG spiked into a blank matrix extract with the response of a neat standard solution at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.[5] Another qualitative method is post-column infusion, where a constant flow of OOG is introduced into the mass spectrometer after the analytical column.[5] When a blank matrix extract is injected, any dip or rise in the baseline signal for OOG indicates ion suppression or enhancement at that retention time.[1]
Q4: Can simply diluting my sample mitigate matrix effects?
A4: Yes, sample dilution can be a straightforward and effective first step to reduce matrix effects by lowering the concentration of interfering components. However, this approach is only viable if the concentration of OOG in your sample remains sufficiently high for sensitive detection after dilution.
Q5: Beyond dilution, what are the most effective strategies to minimize matrix effects?
A5: The most robust strategy is thorough sample preparation to remove interfering substances before they enter the mass spectrometer. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples. Additionally, optimizing chromatographic conditions to better separate OOG from matrix components can significantly reduce interference.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Issue 1: Poor reproducibility and accuracy in quantitative results.
-
Potential Cause: Ion suppression or enhancement due to matrix effects.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section to quantify the extent of ion suppression or enhancement.
-
Review Sample Preparation: If significant matrix effects are confirmed, enhance your sample cleanup protocol. Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Adjust your LC method to improve the separation of OOG from co-eluting matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Use an Internal Standard: Employ a stable isotope-labeled internal standard for OOG if available. This can help compensate for signal variability caused by matrix effects.
-
Issue 2: Low signal intensity or complete signal loss for OOG.
-
Potential Cause: Severe ion suppression.
-
Troubleshooting Steps:
-
Dilute the Sample: As a first step, try diluting the sample extract to reduce the concentration of interfering matrix components.
-
Improve Sample Cleanup: Phospholipids are a common cause of severe ion suppression for triacylglycerols.[2] Use a targeted phospholipid removal strategy, such as a specialized SPE cartridge or a liquid-liquid extraction protocol designed to separate neutral lipids (like OOG) from polar lipids.
-
Check Instrument Parameters: Ensure that the mass spectrometer's source parameters (e.g., temperature, gas flows) are optimized for OOG.
-
Issue 3: Inconsistent results between different sample lots.
-
Potential Cause: Variability in the sample matrix composition between lots.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects Across Lots: Perform the post-extraction spike experiment on extracts from different sample lots to determine if the matrix effect is consistent.
-
Standardize Sample Collection and Handling: Ensure that all samples are collected and processed using a consistent protocol to minimize matrix variability.
-
Implement Robust Sample Preparation: A highly effective sample preparation method, such as a well-optimized SPE protocol, can help normalize for variations in the initial sample matrix.[6]
-
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Data Presentation
Table 1: Illustrative Comparison of Matrix Effect Mitigation Strategies
The following table summarizes the general effectiveness of different sample preparation techniques in reducing matrix effects for triacylglycerol analysis. Data is representative and intended for illustrative purposes.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost per Sample |
| Dilute and Shoot | ~100% | Low | High | Low |
| Protein Precipitation | High | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High |
| Phospholipid Removal Plate | High | Very High | High | High |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of ion suppression or enhancement for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of OOG.
-
High-purity OOG analytical standard.
-
Reconstitution solvent compatible with your LC-MS method.
-
Your established sample extraction protocol.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the OOG analytical standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high points of your calibration curve).
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction protocol. Before the final analysis step, spike the extracted matrix with the OOG standard to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the OOG standard into a blank matrix sample before starting the extraction process. This set is used to determine recovery, not the matrix effect itself.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect: The matrix effect (ME) is calculated using the peak areas from Set A and Set B:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Protocol 2: General Solid-Phase Extraction (SPE) for Triacylglycerol Enrichment
This is a general protocol for separating triacylglycerols like OOG from more polar lipids, such as phospholipids, using an aminopropyl-bonded silica (B1680970) SPE cartridge.[7][8]
Materials:
-
Aminopropyl SPE cartridge.
-
Sample extract dissolved in a non-polar solvent (e.g., chloroform (B151607) or hexane).
-
Wash and elution solvents. A typical solvent scheme is:
-
Elution 1 (Neutral Lipids): Chloroform:2-propanol (2:1, v/v)
-
Elution 2 (Free Fatty Acids): 2% acetic acid in diethyl ether
-
Elution 3 (Phospholipids): Methanol
-
Procedure:
-
Conditioning: Condition the aminopropyl SPE cartridge by passing an appropriate solvent (e.g., hexane) through it.
-
Loading: Load the sample extract onto the SPE cartridge.
-
Elution of Triacylglycerols: Pass the neutral lipid elution solvent (e.g., Chloroform:2-propanol) through the cartridge to elute the triacylglycerol fraction, including OOG. Collect this fraction.
-
Elution of Other Lipids (Optional): If desired, subsequently pass the other elution solvents to remove free fatty acids and phospholipids from the cartridge.
-
Sample Preparation for Analysis: Dry down the collected triacylglycerol fraction under a stream of nitrogen and reconstitute it in a solvent suitable for your LC-MS analysis.
Experimental Workflow for OOG Analysis with Matrix Effect Mitigation
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: Triglyceride Quantification Assays
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering issues with calibration curves in triglyceride quantification experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter with your calibration curve.
Question: My calibration curve has poor linearity (R² value < 0.99). What should I do?
Answer: A low coefficient of determination (R²) indicates that the data points do not closely fit the linear regression model, suggesting inaccuracy in the standard curve.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | The triglyceride standard may have separated from its aqueous phase during frozen storage.[1][2] Ensure it is completely redissolved by heating in an 80-100°C water bath for 1 minute, vortexing for 30 seconds until the solution is clear, and repeating if necessary.[1][2] |
| Pipetting Errors | Inaccurate or inconsistent pipetting when preparing the serial dilutions for the standards can introduce significant error. Use calibrated pipettes and ensure proper technique. |
| Incorrect Wavelength | Reading the plate at the wrong wavelength will lead to inaccurate absorbance or fluorescence values. Verify the plate reader settings match the assay requirements (e.g., ~570 nm for colorimetric assays).[2][3] |
| Extended Incubation Time | Over-incubation can lead to signal saturation, especially at higher concentrations, causing the curve to plateau and lose linearity. Adhere strictly to the incubation times specified in your protocol. |
| Reagent Degradation | Reagents, especially enzymes, can lose activity if not stored correctly or if they have undergone multiple freeze-thaw cycles.[3] Use fresh reagents or aliquots that have been stored properly at -20°C.[1][3] |
A troubleshooting workflow for linearity issues is provided below.
References
Contamination sources in lipid analysis and how to avoid them.
Welcome to the technical support center for lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in lipid analysis?
A1: Contamination in lipid analysis can originate from various sources throughout the experimental workflow. The most common culprits include:
-
Sample Handling: Direct contact with skin or hair can introduce keratins and other proteins.[1][2][3][4] Dust and airborne particulates in the laboratory environment are also significant sources of contamination.[2][4]
-
Solvents: Even high-purity solvents can contain trace amounts of contaminants that can interfere with lipid analysis.[5] Improper storage, such as in plastic containers or exposure to light, can lead to the leaching of plasticizers or the degradation of the solvent itself.[2][5]
-
Glassware: New glassware can have an alkaline surface, and previously used glassware may retain residues from past experiments if not cleaned properly.[6][7] Household detergents should be avoided as they can leave interfering residues.[8][9]
-
Plasticware: Plastic tubes, pipette tips, and filters are known to leach plasticizers, such as phthalates, and other chemicals into organic solvents.[10][11][12][13][14] The type and quality of the polymer can significantly impact the level of contamination.[11]
-
Reagents and Consumables: Buffers, standards, and other reagents can become contaminated if not handled and stored correctly.[2] Communal lab chemicals are particularly susceptible to contamination.[2]
Q2: I'm seeing unexpected peaks in my mass spectrometry data. How can I determine if they are contaminants?
A2: Distinguishing between true biological signals and contaminants is a critical step in lipid analysis. Here’s how you can approach this:
-
Analyze Blank Samples: The most effective way to identify background contamination is to run blank samples.[15][16] These can include:
-
Solvent Blanks: Pure solvent injected into the system to check for impurities in the mobile phase.[17]
-
Extraction Blanks (Method Blanks): Samples that go through the entire extraction and analysis process without any biological material.[11][16][18] This helps identify contaminants introduced from solvents, reagents, and labware.
-
-
Compare with Databases: Compare the m/z values of the unknown peaks with common contaminant databases. There are publicly available repositories that list known contaminants from labware and other sources.[13]
-
Check for Common Contaminant Masses: Be aware of the characteristic masses of common contaminants like phthalates, polyethylene (B3416737) glycol (PEG), and siloxanes.[19]
-
Evaluate Elution Profile: Contaminants often have distinct chromatographic behaviors. If a peak appears in your blank and has a similar retention time in your samples, it is likely a contaminant.[17]
Q3: What are phthalates and why are they a problem in lipid analysis?
A3: Phthalates are a class of chemical compounds commonly used as plasticizers to increase the flexibility and durability of plastics.[10][20] They are a significant problem in lipid analysis for several reasons:
-
Leaching from Plasticware: Phthalates are not chemically bound to the polymer matrix and can easily leach into samples, especially when using organic solvents.[20] This is a major issue with plastic tubes, containers, and pipette tips used during sample preparation and storage.[10]
-
Interference with Analysis: Phthalates can have m/z values that overlap with endogenous lipids, leading to misidentification and inaccurate quantification.[14] They can also cause ion suppression, reducing the signal of the lipids of interest.[14]
-
Biological Effects: Phthalates are endocrine-disrupting chemicals and have been shown to alter lipid metabolism in animal and human studies, making it crucial to distinguish between endogenous lipids and phthalate (B1215562) contaminants.[21][22][23]
Troubleshooting Guides
Issue 1: Persistent Keratin Contamination
Symptoms: You consistently identify keratin-derived peptides in your mass spectrometry results, which can be more than 25% of the total peptide content, leading to signal loss for your lipids of interest.[3]
Troubleshooting Steps:
-
Review Personal Protective Equipment (PPE):
-
Gloves: Always wear non-latex gloves (nitrile is a good alternative) and change them frequently, especially after touching any surface outside of a clean workstation.[1][19]
-
Lab Coat and Attire: Wear a clean lab coat and avoid wearing clothing made of natural fibers like wool, which can shed particles.[1][3]
-
-
Optimize the Workspace:
-
Laminar Flow Hood: Perform all sample preparation steps in a laminar flow hood or a biological safety cabinet to minimize exposure to airborne dust and particles.[1][3][24]
-
Clean Surfaces: Regularly wipe down all work surfaces, equipment, and reagent containers with ethanol (B145695) or methanol.[1][4]
-
-
Handle Samples and Labware with Care:
-
Keep Covered: Keep all samples, reagents, and labware covered as much as possible to prevent dust from settling.[2] Aluminum foil is a good option for covering glassware.[2]
-
Dedicated Equipment: If possible, use glassware and pipettes that are exclusively dedicated to lipid analysis to avoid cross-contamination from other experiments.[2]
-
Issue 2: Contamination from Glassware
Symptoms: Your blank samples show interfering peaks even when you are not using any plasticware.
Troubleshooting Steps:
-
Assess Cleaning Protocol:
-
Immediate Cleaning: Wash glassware as soon as possible after use to prevent residues from drying and becoming difficult to remove.[6][25] If immediate cleaning isn't possible, soak the glassware in water.[6]
-
Appropriate Detergents: Use laboratory-grade, phosphate-free detergents.[8][25] Avoid household soaps which can leave a residue.[9]
-
Thorough Rinsing: After washing, rinse glassware extensively with tap water, followed by multiple rinses with distilled or deionized water to remove all traces of detergent.[6][8][9]
-
-
Address Specific Contaminants:
-
Grease Removal: To remove grease, you can boil glassware in a weak sodium carbonate solution or use an organic solvent like acetone.[6][9][26] For silicone grease, soaking in warm decahydronaphthalene (B1670005) is effective.[6]
-
Acid Rinsing: For removing acid-soluble residues, a rinse with a 10% hydrochloric acid solution can be used, followed by thorough water rinses.[25] For trace metal analysis, a 20% nitric acid rinse is recommended.[25]
-
-
Proper Drying and Storage:
Issue 3: Leachables from Plasticware
Symptoms: Your chromatograms show broad peaks or a rising baseline, and your blanks reveal a multitude of contaminant peaks, particularly when using organic solvents.
Troubleshooting Steps:
-
Minimize Plastic Use:
-
Glass is Preferred: Whenever possible, use borosilicate glass tubes and vials with PTFE-lined caps, especially for sample extraction and storage with organic solvents.[12][13][27]
-
Evaluate Plastic Types: If plastic must be used, polypropylene (B1209903) is often a better choice than polystyrene for its chemical resistance, but even it can leach contaminants.[14][28] Test different brands of microcentrifuge tubes, as contaminant profiles can vary widely between manufacturers.[12][13]
-
-
Solvent and Temperature Considerations:
-
Pre-clean Plasticware:
-
Solvent Rinsing: Rinsing plasticware with the solvent you will be using can help remove some surface contaminants before use.
-
Leaching Trace Metals: To remove trace metals from plastic, you can soak it in 1N HCl followed by rinsing with distilled water.[29]
-
Data Presentation
Table 1: Comparison of Contaminants from Different Labware
| Labware Material | Number of Contaminant m/z's (Folch Extraction) | Key Contaminant Classes | Ion Suppression Effect | Reference |
| Borosilicate Glassware with PTFE-lined caps | 98 | - | Minimal | [12][13] |
| Polypropylene Microcentrifuge Tubes (Brand A) | 847 | Primary amides, fatty acid surfactants | Severe for 40 low-abundance lipids | [12][13][14] |
| Polypropylene Microcentrifuge Tubes (Brand B) | 2,949 | Not specified | Severe for 75 coeluting lipids | [14] |
Experimental Protocols
Protocol 1: System Blank Analysis for LC-MS
This protocol is designed to identify background contamination originating from the LC-MS system itself, including solvents, tubing, and the ion source.
Materials:
-
High-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol, isopropanol)[30]
-
High-purity additives (e.g., formic acid, ammonium (B1175870) formate)[17]
-
Clean, dedicated solvent bottles[19]
Procedure:
-
Prepare Fresh Mobile Phases: Prepare your mobile phases using the highest purity solvents and additives available.[30]
-
System Equilibration: Equilibrate the LC-MS system with your initial gradient conditions for a sufficient amount of time to ensure a stable baseline.
-
Blank Injection: Perform a "zero-volume" or "air" injection. This involves running the gradient without injecting any sample.[17]
-
Solvent Injection: Inject a sample of your mobile phase A and mobile phase B individually. Also, inject a mixture of your starting mobile phase composition.
-
Data Analysis: Analyze the chromatograms from the blank injections. Any peaks that appear are likely contaminants from the solvents, mobile phase additives, or the LC system.
Protocol 2: Rigorous Glassware Cleaning for Lipid Analysis
This protocol provides a comprehensive method for cleaning glassware to minimize contamination for sensitive lipidomics experiments.
Materials:
-
10% Hydrochloric acid (HCl) solution (optional, for acid-soluble residues)[25]
-
Tap water
-
Distilled water
-
Deionized water
-
Brushes with plastic or wooden handles[6]
Procedure:
-
Initial Rinse: Immediately after use, rinse the glassware with tap water to remove the bulk of the residue.[25]
-
Degreasing (if necessary): For greasy residues, wash with a suitable organic solvent like acetone.[6][9] Dispose of the solvent waste appropriately.
-
Detergent Wash: Prepare a warm solution of laboratory-grade detergent.[26] Scrub the glassware thoroughly with a non-abrasive brush.[6][9]
-
Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all traces of detergent.[25]
-
Acid Rinse (optional): If you suspect acid-soluble contaminants, soak or rinse the glassware in 10% HCl for about 20 minutes.[25] Caution: Ensure all detergent is removed before the acid rinse.
-
Final Rinses: Rinse the glassware at least three to four times with distilled water, followed by a final rinse with deionized water.[6][8][25] A sign of clean glassware is when water drains uniformly in a thin film from the surface.[25]
-
Drying: Allow the glassware to air dry completely on a clean rack or in a drying oven.
-
Storage: Store the clean glassware in a closed cabinet or cover the openings with aluminum foil to prevent dust contamination.[2][26]
Visualizations
Caption: A workflow for troubleshooting contamination in lipid analysis.
Caption: Relationship between sources, types, and impact of contamination.
References
- 1. med.unc.edu [med.unc.edu]
- 2. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Essential Tips for Washing Academy Laboratory Glassware - Academy Science [academy-science.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 19. providiongroup.com [providiongroup.com]
- 20. mdpi.com [mdpi.com]
- 21. Maternal Urinary Phthalate Metabolites are Associated with Lipidomic Signatures Among Pregnant Women in Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exposure to phthalates is associated with lipid profile in peripubertal Mexican youth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of phthalate esters on lipid metabolism in various tissues, cells and organelles in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 25. watersciences.unl.edu [watersciences.unl.edu]
- 26. science.uct.ac.za [science.uct.ac.za]
- 27. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Effectiveness of Various Solvents at Removing Contaminants from Forensic Glass and Plasticware | The Ohio Academy of Science [partner.projectboard.world]
- 29. coleparmer.ca [coleparmer.ca]
- 30. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Enhancing aaaaTriglyceride Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low-abundance triglycerides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance triglycerides?
The primary challenges in quantifying low-abundance triglycerides stem from their low physiological concentrations, making them difficult to distinguish from background noise. Additionally, complex biological matrices can interfere with detection, and the inherent instability of lipids can lead to degradation during sample preparation.
Q2: Which detection method is most sensitive for low-abundance triglycerides?
The choice of detection method significantly impacts sensitivity. Here's a comparison of common methods:
| Method | Detection Limit | Dynamic Range | Throughput | Primary Advantages | Primary Disadvantages | Typical CV (%) |
| Colorimetric | ~10 µM (1 mg/dL)[1] | Narrow | High | Simple, cost-effective | Lower sensitivity, susceptible to interference | < 5%[2] |
| Fluorometric | ~2 µM (0.2 mg/dL) | Wide | High | High sensitivity, broader dynamic range | Potential for autofluorescence interference | 1-7% |
| Bioluminescent | High | Wide | High | Very high sensitivity, simple protocol | Reagent stability can be a concern | 1-7%[3] |
| LC-MS/MS | Very High | Very Wide | Medium-High | High specificity and sensitivity, detailed structural information | High initial instrument cost, complex method development | < 1%[4] |
Q3: How can I minimize sample degradation during preparation?
To minimize the degradation of triglycerides, it is crucial to handle samples appropriately. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. During extraction, adding antioxidants like butylated hydroxytoluene (BHT) can prevent oxidation. It is also important to minimize the time between sample collection and analysis and to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Signal in Fluorometric/Bioluminescent Assays
Possible Causes & Solutions
-
Inactive or Degraded Enzymes:
-
Solution: Ensure that all enzyme solutions are prepared fresh and have been stored at the correct temperature. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Wavelength Settings:
-
Solution: Verify that the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorescent or luminescent probe being used.
-
-
Insufficient Incubation Time:
-
Solution: Ensure that the incubation times for enzymatic reactions are sufficient for the conversion of triglycerides to the detectable product. Refer to the specific assay protocol for recommended incubation times.
-
-
Quenching of Signal:
-
Solution: Some compounds in the sample matrix can quench the fluorescent or luminescent signal. Prepare a spiked sample to determine if quenching is occurring. If so, further sample purification may be necessary.
-
Issue 2: High Background Signal
Possible Causes & Solutions
-
Contaminated Reagents:
-
Solution: Use high-purity, LC-MS grade solvents and reagents to prepare buffers and standards. Prepare fresh reagents regularly.
-
-
Autofluorescence of Sample Components:
-
Solution: Run a sample blank (without the fluorescent probe) to measure the intrinsic fluorescence of the sample. Subtract this background from your sample readings.
-
-
Free Glycerol (B35011) in the Sample:
-
Solution: Many assays detect glycerol produced from triglyceride hydrolysis. High levels of endogenous free glycerol will lead to a high background. Include a control reaction without lipase (B570770) to measure the free glycerol concentration and subtract it from the total glycerol measurement.
-
Issue 3: Poor Peak Resolution or Tailing in LC-MS/MS Analysis
Possible Causes & Solutions
-
Inappropriate Column Chemistry:
-
Solution: For reversed-phase chromatography, C18 columns are commonly used for triglyceride analysis. Ensure the column is appropriate for lipidomics and has not degraded.
-
-
Suboptimal Mobile Phase Composition:
-
Solution: Optimize the mobile phase gradient. A common mobile phase for triglyceride analysis is a gradient of acetonitrile (B52724) and isopropanol (B130326) with an ammonium (B1175870) acetate (B1210297) additive.
-
-
Matrix Effects:
-
Solution: Complex sample matrices can co-elute with triglycerides, causing ion suppression or enhancement. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. The use of an internal standard can also help to correct for matrix effects.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Folch Method)
This method is widely used for the extraction of total lipids from biological samples.
-
Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) solution. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the liquid phase. Vortex for a few seconds and centrifuge at low speed to separate the phases.
-
Collection: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.
Protocol 2: Enzymatic Assay for Triglyceride Quantification (Colorimetric)
This protocol describes a typical enzymatic assay for the colorimetric quantification of triglycerides.
-
Sample Preparation: Prepare serum or plasma samples. If using tissue, homogenize in a suitable buffer containing a detergent (e.g., 1% Triton X-100).
-
Standard Curve Preparation: Prepare a series of triglyceride standards of known concentrations.
-
Enzymatic Hydrolysis: Add lipase to the samples and standards to hydrolyze the triglycerides into glycerol and free fatty acids. Incubate at 37°C for 10-20 minutes.
-
Glycerol Oxidation: Add a reaction mixture containing glycerol kinase, glycerol-3-phosphate oxidase, and a colorimetric probe. This series of reactions will produce a colored product.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Determine the triglyceride concentration in the samples by comparing their absorbance to the standard curve, after subtracting the background reading from a blank well.
Visualizations
Caption: Workflow for a typical enzymatic triglyceride assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. risetpress.com [risetpress.com]
- 3. A simple, fully enzymic bioluminescent assay for triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomer Separation of OOL and LOL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the separation of OOL (1-oleoyl-2-oleoyl-3-linoleoyl-glycerol) and LOL (1-linoleoyl-2-oleoyl-3-linoleoyl-glycerol) isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of OOL and LOL isomers.
Poor or No Resolution Between OOL and LOL Isomers
-
Problem: You are observing co-elution or significantly overlapping peaks for OOL and LOL regioisomers in your chromatogram.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution Inadequate Stationary Phase Selectivity The stationary phase lacks the specific chemistry needed to differentiate between the positional isomers. For instance, standard C18 columns often separate based on hydrophobicity and cannot resolve regioisomers effectively. Suboptimal Mobile Phase Composition The mobile phase composition may not be providing the necessary differential partitioning for the isomers on the stationary phase. Inappropriate Column Temperature Temperature affects solvent viscosity, analyte solubility, and interaction kinetics with the stationary phase. An unoptimized temperature can lead to peak broadening and loss of resolution. High Flow Rate A flow rate that is too high can reduce the time available for the isomers to interact with the stationary phase, leading to decreased resolution. -
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate OOL and LOL isomers?
The primary challenge in separating triacylglycerol (TAG) regioisomers like OOL and LOL lies in their identical molecular weight and very similar physicochemical properties. Conventional separation techniques, such as standard reversed-phase high-performance liquid chromatography (RP-HPLC), which separate molecules based on hydrophobicity, are often insufficient to resolve these isomers. The separation of OOL and LOL requires methods that can differentiate based on the subtle differences in the positions of the fatty acids on the glycerol (B35011) backbone.
Q2: What is the recommended method for separating OOL and LOL isomers?
Silver-ion high-performance liquid chromatography (Ag-HPLC) is the most effective and widely cited method for the separation of TAG regioisomers. This technique utilizes a stationary phase impregnated with silver ions (Ag+). The separation mechanism is based on the formation of reversible pi-complexes between the silver ions and the double bonds in the fatty acid chains of the TAGs. The strength and number of these complexes vary depending on the position of the fatty acids, allowing for the separation of isomers like OOL and LOL.
Q3: Can you provide a starting experimental protocol for Ag-HPLC separation of TAG isomers?
Below is a general protocol that can be adapted for the separation of OOL and LOL. Optimization will likely be required for your specific sample matrix and instrument.
Experimental Protocol: Ag-HPLC for OOL/LOL Separation
Caption: General experimental workflow for Ag-HPLC analysis.
Detailed Steps:
-
Sample Preparation: Dissolve the lipid extract or standard in a non-polar solvent like hexane. Ensure the sample is free of particulate matter by filtering if necessary.
-
Chromatographic System:
-
Column: A silver-ion column is required.
-
Mobile Phase: A non-polar mobile phase is typically used. For example, a gradient elution starting with 100% hexane and gradually introducing a polar modifier like isopropanol or acetonitrile (B52724) can be effective.
-
Temperature Control: Maintaining a low and stable column temperature (e.g., 5-15 °C) is crucial as it enhances the stability of the pi-complexes, leading to better resolution.
-
-
Detection:
-
ELSD (Evaporative Light Scattering Detector): A universal detector for non-volatile analytes like TAGs.
-
MS (Mass Spectrometry): Provides structural information and can help confirm the identity of the eluting isomers, especially when coupled with tandem MS (MS/MS) for fragmentation analysis.
-
Comparative Chromatographic Conditions:
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | Silver-ion stationary phase | Silver-ion stationary phase |
| Mobile Phase | Hexane / Isopropanol (99.5:0.5, v/v) | A: Hexane, B: Acetonitrile. Gradient from 0.1% to 1% B over 20 min. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 10 °C | 15 °C |
| Detector | ELSD | APCI-MS |
Q4: Are there alternatives to Ag-HPLC for separating these isomers?
While Ag-HPLC is the gold standard, other techniques have been explored with varying degrees of success:
-
Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with a silver-ion column, can offer faster separations and reduced solvent consumption compared to HPLC. The principles of separation remain similar, relying on pi-complexation.
-
Gas Chromatography (GC): GC is generally not suitable for intact TAGs like OOL and LOL due to their low volatility. Analysis by GC would require derivatization, which can introduce other complexities and may not resolve the positional isomers.
Validation & Comparative
Comparing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol with its 1,3-isomer.
A Comparative Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and its 1,3-Isomer for Researchers and Drug Development Professionals
The positional isomerism of fatty acids on a glycerol (B35011) backbone can significantly influence the physicochemical and biological properties of triacylglycerols (TAGs). This guide provides a detailed comparison of two such isomers: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) and 1,3-Dioleoyl-2-linoleoyl-rac-glycerol (OLO). While direct comparative experimental data for these specific molecules is limited, this guide leverages established principles of lipid biochemistry and metabolism to highlight their key differences.
Physicochemical Properties
The arrangement of oleic and linoleic acids in OOL and OLO is expected to result in distinct physicochemical characteristics. These properties are crucial for formulation and drug delivery applications.
| Property | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | 1,3-Dioleoyl-2-linoleoyl-rac-glycerol (OLO) | Supporting Rationale |
| Molecular Weight | 883.4 g/mol | 883.4 g/mol | Isomers have the same molecular formula (C₅₇H₁₀₂O₆) and therefore the same molecular weight.[1][2] |
| Melting Point | Expected to be lower | Expected to be higher | The asymmetrical positioning of the two oleic acids in OOL may disrupt crystal packing, leading to a lower melting point. Symmetrical TAGs, like OLO, tend to have higher melting points.[3][4] |
| Crystal Structure | Likely to form less stable polymorphs | Likely to form more stable polymorphs | Symmetrical TAGs often exhibit more ordered crystal structures.[4] |
| Solubility | Soluble in organic solvents like methyl acetate, ethanol, and DMF.[1][5] | Soluble in organic solvents like hexane (B92381) and chloroform.[2][6] | Both are nonpolar lipids and thus soluble in nonpolar organic solvents.[3] |
Metabolic Fate and Biological Implications
The metabolic processing of these TAG isomers is anticipated to differ significantly due to the specificity of digestive enzymes, which in turn can lead to distinct biological effects.
Digestion and Absorption
The initial step in the digestion of dietary fats is the hydrolysis of TAGs by pancreatic lipase (B570770) in the small intestine. Pancreatic lipase preferentially cleaves fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.[7][8][9]
-
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL): Pancreatic lipase is expected to hydrolyze the linoleic acid from the sn-3 position and one oleic acid from the sn-1 position. This would primarily yield 2-oleoyl-rac-glycerol (2-OG) as the monoacylglycerol, along with free oleic and linoleic acids.
-
1,3-Dioleoyl-2-linoleoyl-rac-glycerol (OLO): Pancreatic lipase will hydrolyze the oleic acids from the sn-1 and sn-3 positions, resulting in the formation of 2-linoleoyl-rac-glycerol (2-LG) and free oleic acid.
Following hydrolysis, the resulting monoacylglycerols and free fatty acids are absorbed by the enterocytes. Inside these intestinal cells, they are re-esterified to form new TAGs, which are then packaged into chylomicrons for transport into the lymphatic system.[10] The distinct monoacylglycerols produced from OOL and OLO can lead to the formation of different TAG species within the enterocytes, potentially impacting lipid transport and metabolism.
Signaling Pathways
2-Monoacylglycerols are not just metabolic intermediates; they can also act as signaling molecules. For instance, 2-oleoylglycerol has been identified as an activator of the G-protein coupled receptor GPR119, which is involved in regulating glucose and energy homeostasis.[10] This suggests that the digestive products of OOL and OLO could have differential effects on metabolic signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. brainkart.com [brainkart.com]
- 4. An Insight into the Solid-State Miscibility of Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. The triglyceride lipases of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 9. THE SPECIFICITY OF PANCREATIC LIPASE FOR THE PRIMARY HYDROXYL GROUPS OF GLYCERIDES: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the Validation of an Analytical Method for Out-of-Limit (OOL) Investigations Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Comparison of Validation Approaches: Certified Reference Material vs. In-House Standards
The validation of an analytical method ensures its suitability for the intended purpose.[2] When validating a method for OOL investigations, the choice of reference material is a critical factor. The following table compares the use of a Certified Reference Material (CRM) to the use of in-house prepared standards.
| Feature | Certified Reference Material (CRM) | In-House Prepared Standard |
| Traceability | Provides metrological traceability to a national or international standard.[1][3] | Traceability is dependent on the quality of the starting material and the internal qualification process. |
| Accuracy | The certified value provides a known "true" value, allowing for an accurate assessment of method bias.[4][5] | The "true" value is based on internal characterization and may have higher uncertainty. |
| Uncertainty | Comes with a certificate that states the certified value and its associated uncertainty.[1][4] | Uncertainty estimation is the responsibility of the laboratory and may be less rigorous. |
| Regulatory Acceptance | Highly accepted by regulatory authorities due to its high level of reliability.[3] | May require more extensive justification and documentation to demonstrate its suitability. |
| Cost | Generally higher initial cost.[3] | Lower initial cost, but potentially higher long-term costs due to the need for extensive characterization and potential for errors. |
| Availability | Availability may be limited for some specific analytes or matrices.[3][4] | Can be prepared on-demand for any analyte, provided a high-purity material is available. |
The use of CRMs is indispensable for ensuring the quality and validity of analytical measurements.[2][3]
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data from a hypothetical validation of an analytical method for the determination of an impurity in a drug substance, intended for use in OOL investigations. The validation was performed using a Certified Reference Material.
Table 1: Accuracy
| Concentration Level | Theoretical Concentration (µg/mL) using CRM | Measured Concentration (µg/mL) | Recovery (%) |
| 50% of Limit | 0.50 | 0.49 | 98.0 |
| 100% of Limit | 1.00 | 1.01 | 101.0 |
| 150% of Limit | 1.50 | 1.48 | 98.7 |
Table 2: Precision
| Parameter | Concentration (µg/mL) using CRM | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| Repeatability | 1.00 | 1.2 | N/A |
| Intermediate Precision | 1.00 | N/A | 1.8 |
Table 3: Linearity
| Parameter | Value |
| Range | 0.25 - 2.00 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| y-intercept | 0.005 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of the validation experiments.
Specificity
The specificity of the analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate that no interferences are present at the retention time of the analyte.
-
Analyze a sample of the drug substance spiked with the impurity at the reporting limit.
-
Analyze a sample of the drug substance spiked with known related substances and degradation products.
-
Assess the peak purity of the analyte in the spiked samples using a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples of the drug substance spiked with the impurity CRM at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Precision
Precision is the measure of the degree of scatter of the analytical results from a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six independent samples of the drug substance spiked with the impurity CRM at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on two additional days with different analysts and/or different instruments.
-
Calculate the %RSD of the results from all three days.
-
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of the impurity CRM over a range that brackets the expected concentration in an OOL situation (e.g., from the reporting limit to 200% of the specification limit).
-
Analyze each standard solution in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.
-
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine the LOQ based on the signal-to-noise ratio (typically a ratio of 10:1) or by determining the concentration at which the precision (%RSD) is within an acceptable limit (e.g., ≤ 10%).
-
Prepare and analyze at least six independent samples at the determined LOQ concentration to confirm the precision and accuracy.
-
Visualizations
Experimental Workflow for OOL Analytical Method Validation
Caption: Workflow for validating an analytical method for OOL investigations.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
Decision Tree for an OOL Investigation
Caption: A simplified decision-making workflow for an OOL investigation.
Conclusion
The validation of an analytical method intended for the investigation of Out-of-Limit results is a regulatory requirement and a scientific necessity. The use of a Certified Reference Material as the primary standard in the validation process provides a high degree of confidence in the accuracy, precision, and overall reliability of the method. While in-house standards may be a viable alternative in some cases, the metrological traceability and certified uncertainty of a CRM make it the superior choice for generating robust and defensible data in a regulated environment. This guide provides a framework for comparing these approaches and implementing a comprehensive validation strategy.
References
- 1. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]
- 2. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 3. Using reference materials to improve the quality of data generated by USEPA analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
A Researcher's Guide to Cross-Platform Comparison of Triglyceride Lipidomics
For researchers, scientists, and professionals in drug development, the accurate quantification of triglycerides (TGs) is paramount. As a central class of lipids involved in energy storage and metabolism, alterations in TG profiles are linked to numerous diseases. This guide provides an objective comparison of common lipidomics platforms for triglyceride analysis, supported by experimental data, to aid in methodological selection and ensure data reliability.
The landscape of lipidomics offers a variety of powerful analytical platforms, each with distinct advantages and limitations. The choice of platform can significantly impact the specificity, sensitivity, and throughput of triglyceride analysis. This comparison focuses on two widely adopted mass spectrometry (MS)-based approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) and Shotgun Lipidomics.
Quantitative Performance of Lipidomics Platforms
The selection of a lipidomics platform often involves a trade-off between the depth of lipidome coverage and the throughput of the analysis. Below is a summary of quantitative data from a cross-platform comparison of an untargeted LC-MS approach and a targeted platform, the Lipidyzer.
| Feature | Untargeted LC-MS | Targeted (Lipidyzer) |
| Triglyceride Species Identified | Capable of identifying all three fatty acids in a TG molecule (e.g., TAG(16:0/18:1/18:2)) | Identifies one fatty acid and the total carbon number and degree of unsaturation (e.g., TAG 52:3-FA16:0) |
| Lipid Coverage (Total Lipids) | >300 lipid species across 11 lipid classes | >300 lipid species across 11 lipid classes |
| Precision (Intra-day CV) | <20% for most lipids | <20% for most lipids |
| Precision (Inter-day CV) | <20% for most lipids | <20% for most lipids |
| Accuracy | <20% for most lipids | <20% for most lipids |
| Quantitative Correlation (Endogenous Lipids) | Median correlation coefficient (r) of 0.71 compared to the targeted platform | - |
Data synthesized from a study comparing untargeted LC-MS with the Lipidyzer platform in mouse plasma.[1][2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing variability and ensuring the reproducibility of results. Below are detailed methodologies for the key experiments cited in this guide.
Lipid Extraction: Methyl Tert-Butyl Ether (MTBE) Method
This protocol is a widely used method for extracting lipids from biological samples for mass spectrometry analysis.[3]
Materials:
-
Cold Methanol (B129727) (MeOH)
-
Cold Methyl Tert-Butyl Ether (MTBE)
-
Water
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
SpeedVac or nitrogen evaporator
Procedure:
-
To your sample, add 200 µL of cold methanol and 800 µL of cold methyl tert-butyl ether (MTBE).
-
Vortex the mixture thoroughly.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase which contains the lipids.
-
Dry the collected organic phase using a SpeedVac or under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
For LC-MS analysis, reconstitute the dried lipids in an appropriate solvent, such as a 65:30:5 (v/v/v) mixture of acetonitrile (B52724)/isopropanol (B130326)/water.[3]
Triglyceride Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol outlines a rapid and targeted method for the semi-quantitative analysis of triglycerides in human serum.[4][5]
Sample Preparation:
-
Precipitate proteins in human serum by adding propan-2-ol in a 4:1 ratio (propan-2-ol:serum).
-
Centrifuge the mixture at 25,000 x g for three minutes.
-
Dilute the resulting supernatant 1:1 with deionized water and mix.
-
Inject 2 µL of the diluted supernatant onto the UPLC-MS/MS system.
UPLC Conditions:
-
System: ACQUITY UPLC I-Class System
-
Column: CORTECS T3 2.7 µm (2.1 x 30 mm)
-
Flow Rate: 0.25 mL/min
-
Mobile Phase A: 0.01% formic acid in water with 0.2 mM Ammonium (B1175870) Formate
-
Mobile Phase B: 50% isopropanol in acetonitrile with 0.01% formic acid and 0.2 mM Ammonium Formate
-
Gradient: Start with a two-minute hold at 90% Mobile Phase B, then a gradient of 90–98% Mobile Phase B over 4 minutes, followed by a two-minute wash at 98% Mobile Phase B.
MS/MS Conditions:
-
System: Xevo TQ-S micro Mass Spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Capillary Voltage: 2.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 650 °C
-
Cone Gas Flow: 50 L/hr
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to detect the neutral loss of fatty acid residues from the ammonium adducts of triglycerides.
Triglyceride Analysis by Shotgun Lipidomics
Shotgun lipidomics involves the direct infusion of a total lipid extract into the mass spectrometer, enabling high-throughput analysis.[6][7][8][9]
Sample Preparation:
-
Extract lipids from the biological sample using a suitable method (e.g., MTBE extraction as described above).
-
Reconstitute the dried lipid extract in a solvent compatible with direct infusion, often containing a modifier like lithium hydroxide (B78521) to promote the formation of specific adducts for better fragmentation analysis.[6]
Mass Spectrometry Analysis:
-
Infusion: Directly infuse the lipid extract into the mass spectrometer using a nano-electrospray ionization (nESI) source.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is typically used.
-
Acquisition: Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy. This involves full scan MS1 spectra to detect precursor ions, followed by MS/MS fragmentation to identify the fatty acid constituents.
-
Analysis: Utilize specialized software to identify and quantify triglyceride species based on their accurate mass and fragmentation patterns. This often involves looking for neutral losses of fatty acids.[6]
Visualizing Workflows and Pathways
To better understand the processes involved in triglyceride analysis and metabolism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for triglyceride analysis comparing LC-MS and Shotgun Lipidomics platforms.
Caption: Logical relationship diagram comparing key features of different lipidomics platforms.
Caption: Simplified signaling pathway of insulin-regulated triglyceride synthesis in the liver.
Conclusion
The choice of a lipidomics platform for triglyceride analysis depends on the specific research question. Untargeted LC-MS offers in-depth structural information, including the identification of all three fatty acid chains on the glycerol (B35011) backbone, which can be crucial for understanding fatty acid metabolism.[1] Shotgun lipidomics provides a high-throughput alternative for rapid profiling of large sample cohorts, though with limitations in resolving isomeric species. Targeted platforms, such as the Lipidyzer, offer robust and reproducible quantification of a predefined set of lipids, making them well-suited for clinical and large-scale epidemiological studies. By carefully considering the quantitative performance, experimental requirements, and the level of detail required, researchers can select the most appropriate platform to achieve their scientific goals.
References
- 1. Cross-Platform Comparison of Untargeted and Targeted Lipidomics Approaches on Aging Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. cromlab-instruments.es [cromlab-instruments.es]
A Comparative Guide to the Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol for Researchers and Drug Development Professionals
The precise and accurate quantification of specific triacylglycerols (TAGs) such as 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is crucial in fields ranging from food science and nutrition to pharmaceutical development. As a specific TAG isomer, its analysis presents unique challenges, primarily in distinguishing it from other TAGs with the same fatty acid composition but different positional arrangements (regioisomers). This guide provides an objective comparison of analytical methodologies for the quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for the quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While a formal inter-laboratory study specifically for this compound is not publicly available, the performance of common analytical techniques for triglyceride analysis provides a basis for comparison.
| Analytical Method | Principle | Typical Inter-Laboratory CV (%) | Key Considerations |
| Enzymatic Methods | Enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by spectrophotometric or fluorometric detection of glycerol. | 2.9 to 7.73[1] | Widely used in clinical settings for total triglyceride quantification. Lacks specificity for individual TAG species like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.[1] |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | Saponification of TAGs to fatty acids, derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis. | < 1.0[1] | Considered a "gold standard" reference method for total triglyceride quantification due to its high precision and accuracy.[1] However, it provides information on the fatty acid composition, not the intact TAG, thus it cannot distinguish between isomers. |
| Reversed-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS) | Separation of intact TAGs based on their hydrophobicity, followed by detection and identification using mass spectrometry. | Not available for this specific TAG, but offers high specificity. | The most effective technique for separating and quantifying TAG isomers.[2] The choice of ionization source (e.g., APCI or ESI) and the use of tandem MS are critical for isomer differentiation.[2][3] |
| Supercritical Fluid Chromatography with Evaporative Light Scattering Detection (SFC-ELSD) | Separation of TAGs using a supercritical fluid as the mobile phase. | Not available for this specific TAG. | Offers different selectivity compared to HPLC and can be faster. Separation can be based on carbon number and degree of unsaturation.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for minimizing inter-laboratory variability and ensuring the reliability of quantitative data.
1. Sample Preparation for Chromatographic Analysis of Oils
-
Dissolution: Dissolve a known weight of the oil sample in an appropriate solvent. For RP-HPLC-MS, a common approach is to dissolve 20 µL of oil in 10 mL of isopropanol (B130326).[5] For TAG standards, a stock solution can be prepared by dissolving 10 mg in 5 mL of chloroform, followed by further dilution with isopropanol.[5]
-
Homogenization (for tissues): For tissue samples (approximately 100 mg), homogenize in a solution containing 5% NP-40 in water. Heat the sample to 80-100°C for 2-5 minutes, cool, and repeat the heating step to ensure all triglycerides are solubilized. Centrifuge to remove insoluble material and dilute the supernatant before analysis.
2. RP-HPLC-MS Method for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Quantification
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is typically used. For instance, a Hypersil MOS (C8) column can be employed.[5]
-
Mobile Phase: A gradient elution with solvents like isopropanol and n-butanol may be required to elute larger triglycerides.[5] Another approach uses a gradient of methylene (B1212753) chloride in acetonitrile.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times.[7]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often used for non-polar molecules like triglycerides.[5] Electrospray Ionization (ESI) is a softer technique that typically forms adduct ions (e.g., [M+NH₄]⁺ or [M+Li]⁺).[3]
-
Fragmentation: For structural confirmation and isomer differentiation, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) of the precursor ion (e.g., the [M+NH₄]⁺ adduct) leads to the neutral loss of fatty acid chains. The relative abundance of the resulting diacylglycerol-like fragment ions can help determine the position of the fatty acids on the glycerol backbone.[3] For 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, the preferential loss of fatty acids from the sn-1 and sn-3 positions is a key characteristic in APCI-MS.[8]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a suitable internal standard.
-
3. Enzymatic Method for Total Triglyceride Quantification
-
Principle: This method involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then oxidized, and the resulting product reacts with a probe to generate a colored or fluorescent signal.
-
Procedure (using a commercial kit):
-
Sample Preparation: Add 2-50 µL of the sample to a 96-well plate and adjust the volume to 50 µL with the provided assay buffer.
-
Standard Curve: Prepare a standard curve using the supplied triglyceride standard.
-
Reaction: Add the reaction mix containing the triglyceride probe and enzyme mix to each well. Incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.
-
Calculation: Determine the triglyceride concentration in the sample by referencing the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Caption: Logical relationship for comparing analytical methods for TAG quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Gold Standard for Triglyceride Analysis: Unveiling the Advantages of Deuterated Standards
In the precise and demanding fields of clinical diagnostics, drug development, and metabolic research, the accurate quantification of triglycerides is paramount. As our understanding of the intricate roles of lipids in health and disease deepens, so does the need for analytical methods that deliver unequivocal results. This guide provides an objective comparison of analytical methodologies for triglyceride analysis, highlighting the significant advantages of employing deuterated internal standards, supported by experimental data.
The Challenge of Accurate Triglyceride Quantification
Triglycerides, as key energy storage molecules and metabolic indicators, are routinely measured in various biological matrices. However, the inherent complexity of these samples presents significant analytical hurdles. Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with sample loss during extraction and preparation, can introduce variability and compromise the accuracy and precision of results. Traditional methods often struggle to fully compensate for these variables, leading to potentially misleading data.
Deuterated Standards: The Principle of Isotope Dilution Mass Spectrometry
The use of deuterated internal standards in conjunction with mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS), has emerged as the gold standard for quantitative analysis.[1][2] A deuterated standard is a version of the triglyceride molecule where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This subtle change in mass allows the mass spectrometer to differentiate between the endogenous (naturally occurring) triglyceride and the added deuterated standard, while their chemical and physical properties remain virtually identical.[1]
This near-identical behavior is the cornerstone of the technique's power. The deuterated standard is added to the sample at the very beginning of the analytical workflow.[3] Consequently, any loss of the target triglyceride during sample preparation, extraction, or analysis is mirrored by a proportional loss of the deuterated standard.[2] By measuring the ratio of the endogenous analyte to the known concentration of the deuterated standard, highly accurate and precise quantification can be achieved, effectively nullifying the impact of experimental variations.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The superiority of using deuterated standards for triglyceride analysis is evident when comparing key analytical performance metrics against methods that do not employ them or use other types of internal standards.
| Analytical Parameter | Method with Deuterated Standard (IDMS) | Method without Deuterated Standard (e.g., External Calibration, Analog IS) |
| Accuracy (Bias) | < 1% deviation from reference values.[4] For instance, a study using a certified reference material showed a deviation of less than 0.4%.[4] | Can be significantly higher and more variable due to uncorrected matrix effects and sample loss. |
| Precision (%CV) | Excellent precision with a Coefficient of Variation (CV) typically < 2%.[1] Some reference measurement procedures report CVs of <1%.[4] | Higher variability with CVs often exceeding 5-10%, especially in complex matrices. |
| Correction for Matrix Effects | Superior correction as the deuterated standard co-elutes with the analyte and experiences the same ion suppression or enhancement.[1][3] | Inadequate correction, leading to underestimation or overestimation of the true concentration. |
| Correction for Sample Loss | Excellent correction as the standard is introduced at the initial stage and experiences the same losses as the analyte.[2] | No or poor correction, leading to inaccurate results. |
| Reliability & Reproducibility | High reliability and inter-laboratory reproducibility, making it a reference method.[4] | Lower reproducibility, with results being more susceptible to variations in experimental conditions. |
Experimental Protocol: Triglyceride Quantification using Deuterated Standards by LC-MS/MS
This section outlines a typical experimental workflow for the quantification of triglycerides in human plasma using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
Deuterated triglyceride internal standard (e.g., Tripalmitin-d31)
-
Native triglyceride standards for calibration curve
-
Methanol, isopropanol, acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) formate
2. Sample Preparation:
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated triglyceride internal standard solution (at a known concentration) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation and Lipid Extraction: Add 500 µL of a cold extraction solvent (e.g., isopropanol:acetonitrile 1:1 v/v). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for lipid separation.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient is run to separate the triglycerides.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the native triglycerides and the deuterated internal standard. Specific precursor-to-product ion transitions are monitored for each analyte.
-
4. Data Analysis:
-
Peak areas for both the endogenous triglycerides and the deuterated internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of the native triglyceride to the peak area of the deuterated internal standard against the concentration of the calibrators.
-
The concentration of triglycerides in the unknown samples is calculated from the calibration curve using the measured peak area ratios.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol for triglyceride analysis using a deuterated internal standard.
Conclusion
References
- 1. Reference measurement procedure for total glycerides by isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Analytical Methods in Origin of Life Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analytical techniques used to investigate the molecular origins of life (OOL). We delve into the accuracy and precision of key methods, supported by experimental data, to inform your selection of the most appropriate analytical strategies for this complex field.
The study of the origin of life is fundamentally an analytical challenge. It requires the precise identification and quantification of a diverse array of organic molecules, often present in complex mixtures at low concentrations, produced in experiments that simulate prebiotic conditions on the early Earth. The choice of analytical methodology is therefore critical to obtaining reliable and reproducible data. This guide compares the performance of the most common analytical techniques employed in OOL research: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance of GC-MS, LC-MS, and NMR for the analysis of key prebiotic molecules. It is important to note that performance metrics can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
| Analyte Class | Analytical Method | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Strengths | Limitations |
| Amino Acids | GC-MS (with derivatization) | 85-115% | < 15%[1] | 0.03 - 12 µM[1] | 0.3 - 30 µM[1] | High resolution for isomers, established derivatization protocols.[2] | Requires derivatization which can introduce bias.[2] |
| LC-MS/MS | 90-110% | < 10% | Sub-µM to nM range | µM to nM range | High sensitivity and specificity, no derivatization required for some methods. | Ion suppression effects from complex matrices. | |
| Nucleobases & Nucleosides | HPLC-UV | 98.6-101.5%[3] | 1.24-2.98%[3] | ~0.1 µg/mL | ~0.3 µg/mL | Robust and widely available. | Lower sensitivity and specificity compared to MS. |
| UPLC-MS/MS | Not specified | Not specified | nM to sub-nM range | nM to sub-nM range | High throughput, sensitivity, and specificity for complex mixtures.[4] | Higher equipment cost. | |
| Sugars & Aldehydes | GC-MS (with derivatization) | >90% (for glycolaldehyde)[5] | < 4% (for glycolaldehyde)[5] | 0.104 g/L (for glycolaldehyde)[5] | 0.315 g/L (for glycolaldehyde)[5] | Good for volatile aldehydes. | Derivatization can be complex for sugars.[6] |
| HPLC-PAD/RID | Not specified | Not specified | ~10 µM | ~50 µM | Direct analysis of underivatized sugars. | Lower sensitivity and resolution for complex sugar mixtures.[7] | |
| ¹H-NMR | 97-103%[7] | < 2%[7] | ~10 µM | ~50 µM | Non-destructive, provides structural information, good for quantification of major components.[7] | Lower sensitivity compared to MS methods. | |
| Simple Organic Acids | GC-MS (with derivatization) | Not specified | Not specified | µM range | µM range | Good separation of isomers. | Derivatization required. |
| IC-Conductivity | 95-105% | < 5% | Sub-µM to µM range | µM range | Direct analysis of anions. | Limited to ionic species. |
Experimental Protocols: A Glimpse into Prebiotic Synthesis and Analysis
To provide context for the analytical challenges, this section outlines the methodologies for two key types of prebiotic simulation experiments.
Spark-Discharge Experiment (Miller-Urey Type)
This experiment simulates lightning discharges in a reducing atmosphere, a condition thought to be present on the early Earth.
Synthesis Protocol:
-
A mixture of gases, typically including methane (B114726) (CH₄), ammonia (B1221849) (NH₃), hydrogen (H₂), and water vapor (H₂O), is introduced into a sealed glass apparatus.
-
The gaseous mixture is subjected to electrical discharges from tungsten electrodes, simulating lightning.
-
A condenser cools the apparatus, causing water and any newly formed molecules to condense and collect in a trap.
-
The collected aqueous sample, often referred to as a "prebiotic soup," is then subjected to analysis.
Analytical Protocol (for Amino Acids by GC-MS):
-
Hydrolysis: The aqueous sample is hydrolyzed with 6 M HCl at 100-110°C for 24 hours to liberate free amino acids from any small peptides or other bound forms.
-
Desalting: The hydrolyzed sample is passed through a cation-exchange resin to remove salts and other interfering compounds.
-
Derivatization: The purified amino acid fraction is dried and then derivatized to make the amino acids volatile for GC analysis. A common two-step derivatization involves:
-
Esterification: Reaction with an acidic alcohol (e.g., isopropanol/HCl) to convert the carboxylic acid group to an ester.
-
Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA, or pentafluoropropionic anhydride - PFPA) to derivatize the amino group.[2]
-
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their volatility and interaction with the GC column, and then identified and quantified by their mass spectra.
Formose Reaction
The formose reaction describes the formation of sugars from formaldehyde (B43269) under alkaline conditions, providing a plausible prebiotic route to carbohydrates.
Synthesis Protocol:
-
An aqueous solution of formaldehyde (HCHO) is mixed with a basic catalyst, such as calcium hydroxide (B78521) (Ca(OH)₂).
-
The mixture is heated, typically between 60°C and 100°C.
-
The reaction is autocatalytic and produces a complex mixture of sugars with varying chain lengths (from trioses to hexoses and beyond).
Analytical Protocol (for Sugars by HPLC):
-
Sample Preparation: The reaction mixture is cooled and neutralized. For some analytical methods, derivatization may be necessary to enhance detection.[7]
-
HPLC Analysis: The sample is injected into a high-performance liquid chromatograph.
-
Column: A carbohydrate-specific column, such as an amino-bonded silica (B1680970) column or a ligand-exchange column, is used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used.
-
Detection: A Refractive Index Detector (RID) or a Pulsed Amperometric Detector (PAD) is typically employed for the detection of underivatized sugars.[7]
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for prebiotic synthesis and subsequent analysis.
Caption: Prebiotic synthesis simulation workflow.
Caption: General analytical workflow for OOL samples.
Conclusion
The analysis of complex organic mixtures generated in origin of life experiments presents a significant analytical challenge.[8][9] GC-MS, LC-MS, and NMR spectroscopy each offer unique advantages and disadvantages in terms of accuracy, precision, sensitivity, and the need for sample derivatization.
-
GC-MS provides excellent separation of volatile and semi-volatile compounds, particularly isomers, but often requires derivatization, which can be a source of error.
-
LC-MS offers high sensitivity and specificity for a wide range of non-volatile and thermally labile molecules without the need for derivatization in many cases.
-
NMR is a powerful tool for structural elucidation and quantification of major components in a non-destructive manner, but it has lower sensitivity compared to mass spectrometry-based methods.
The choice of the most suitable analytical technique will depend on the specific research question, the target analytes, and the complexity of the sample matrix. A multi-technique approach, combining the strengths of different methods, is often the most powerful strategy for obtaining a comprehensive understanding of the products of prebiotic chemistry.
References
- 1. (PDF) Amino acid analysis in biological fluids by GC-MS (2009) | Hannelore Kaspar | 7 Citations [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. templeton.org [templeton.org]
- 6. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of formose sugar and formaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in analysis of complex natural mixtures Home [pubs.rsc.org]
- 9. portal.fis.tum.de [portal.fis.tum.de]
A Comparative Analysis of Triglyceride Profiles Across Diverse Biological Samples
Guide for Researchers and Drug Development Professionals
Triglycerides are a pivotal class of lipids that serve as a primary energy reserve in most eukaryotes. Comprising a glycerol (B35011) backbone esterified with three fatty acids, their synthesis, storage, and catabolism are tightly regulated processes central to metabolic health.[1] The concentration and composition of triglycerides vary dramatically across different biological fluids and tissues, reflecting the distinct metabolic roles of each compartment. Elevated triglyceride levels are a hallmark of dyslipidemia and are closely associated with an increased risk of cardiovascular disease, pancreatitis, and metabolic syndrome.[2][3] This guide provides a comparative overview of triglyceride profiles in various biological samples, details common experimental protocols for their quantification, and visualizes key metabolic and experimental workflows.
Data Presentation: Triglyceride Concentrations in Biological Samples
The following table summarizes typical triglyceride concentrations found in various human biological samples. These values can serve as a baseline for experimental design and data interpretation.
| Biological Sample | Typical Concentration Range | Species | Notes |
| Serum / Plasma | Normal: < 150 mg/dLBorderline High: 150-199 mg/dLHigh: 200-499 mg/dL | Human | Blood for triglyceride testing should be collected after a 12-hour fast to clear chylomicrons from circulation.[4] Plasma levels may be about 3% lower than serum levels due to water content.[4] |
| Liver Tissue | Normal: < 55.6 mg/g tissue | Human | The liver is a central organ for triglyceride synthesis and the production of very low-density lipoproteins (VLDL).[5][6][7] |
| Adipose Tissue | Makes up to 95% of tissue mass | Human | Adipose tissue is the primary site for triglyceride storage.[8] Concentrations are typically expressed as a percentage of tissue weight rather than mg/dL. |
| Cerebrospinal Fluid (CSF) | ~0.65 mg/dL | Human | Triglycerides are present in the CSF in very low amounts and are thought to cross the blood-brain barrier.[9][10] |
| Pleural Fluid | > 110 mg/dL | Human | This level is a key diagnostic marker for chylous effusion, which indicates the presence of chyle from the lymphatic system.[11] |
| Peritoneal Fluid | > 187 mg/dL | Human | Elevated levels are indicative of chylous ascites, resulting from the leakage of lymphatic fluid into the peritoneal cavity.[11] |
Experimental Protocols
Accurate quantification of triglycerides requires robust extraction and measurement methodologies. The following protocols are widely accepted standards in lipid research.
Lipid Extraction: The Folch Method
The Folch method remains a gold standard for the total lipid extraction from biological tissues due to its efficiency and reliability.[12]
Principle: This method uses a chloroform (B151607):methanol solvent mixture to solubilize lipids from homogenized tissue into a single phase. The subsequent addition of a salt solution induces a phase separation, partitioning the non-lipid contaminants into the upper aqueous phase and the lipids into the lower chloroform phase.[12][13]
Detailed Protocol:
-
Homogenization: Weigh the tissue sample (e.g., 50 mg for liver, 10 mg for adipose tissue) and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol.[13][14] The final solvent volume should be approximately 20 times the tissue volume (e.g., 1 gram of tissue in 20 mL of solvent).[13]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker to ensure thorough lipid extraction.[13]
-
Filtration/Centrifugation: Separate the solid debris by filtering the homogenate through a funnel with filter paper or by centrifuging the mixture and collecting the liquid supernatant.[13][15]
-
Phase Separation: Add 0.2 volumes of an aqueous salt solution (e.g., 0.9% NaCl) to the liquid extract.[13] Vortex the mixture briefly and centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation into two distinct phases.[13]
-
Lipid Collection: Carefully remove the upper aqueous phase by siphoning. The lower phase, which contains the purified lipids dissolved in chloroform, is collected.[12][13]
-
Drying: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid sample. Do not allow the sample to evaporate to complete dryness.[16] The purified lipid extract can then be reconstituted in an appropriate buffer for downstream quantification.
Triglyceride Quantification: Coupled Enzymatic Assay
Following extraction, triglycerides are typically measured using a colorimetric or fluorometric enzymatic assay, a method commonly employed in commercial kits.[14][17]
Principle: This assay relies on a series of coupled enzymatic reactions. First, lipase (B570770) hydrolyzes triglycerides to yield glycerol and free fatty acids. The released glycerol is then phosphorylated and oxidized, producing hydrogen peroxide (H2O2). In the final step, the H2O2 reacts with a probe in the presence of peroxidase to generate a quantifiable signal.[17][18]
Detailed Protocol:
-
Sample and Standard Preparation: Reconstitute the dried lipid extract in an appropriate assay buffer. Prepare a standard curve using the provided triglyceride standard, typically in a concentration range of 0 to 40 mg/dL.[17]
-
Lipase Digestion: Add lipase solution to each sample and standard. Incubate for approximately 20-30 minutes at room temperature. This step liberates glycerol from the triglycerides.[17] A background control for each sample should be run without lipase to measure and subtract any pre-existing free glycerol.[17]
-
Enzyme Reaction: Add a master mix containing Assay Buffer, Glycerol Kinase (GK), Glycerol-3-Phosphate Oxidase (GPO), Peroxidase (POD), and a colorimetric/fluorometric probe to all wells.[18]
-
Incubation: Incubate the reaction plate at room temperature for 30-60 minutes, protected from light.[17] During this time, the enzymatic cascade proceeds, resulting in the production of the colored or fluorescent product.
-
Measurement: Read the absorbance at 540-570 nm for colorimetric assays or fluorescence at λex/λem = 535/587 nm for fluorometric assays using a microplate reader.[17]
-
Calculation: After subtracting the background, calculate the triglyceride concentration in the samples by comparing their absorbance or fluorescence readings to the standard curve.
Mandatory Visualizations
Experimental Workflow for Triglyceride Analysis
Caption: Workflow for triglyceride extraction and quantification.
Simplified Triglyceride Metabolism Pathway
Caption: Hormonal regulation of triglyceride synthesis and breakdown.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triglycerides | MedlinePlus [medlineplus.gov]
- 4. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 6. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triglycerides, Serum/Plasma - MedLabs [medlabsgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Triglycerides cross the blood–brain barrier and induce central leptin and insulin receptor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 13. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 14. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid extraction by folch method | PPTX [slideshare.net]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. biolabo.fr [biolabo.fr]
Confirming the Identity of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol with High-Resolution Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid species is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a common triacylglycerol found in various natural sources. We present supporting experimental data and detailed protocols to aid in the accurate identification of this molecule.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol with the molecular formula C57H102O6.[1][2] Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one linoleic acid molecule at the sn-3 position. The precise identification of such triacylglycerols, including the differentiation from its isomers, is crucial for understanding their roles in biological systems and for quality control in various industries.
High-Resolution Mass Spectrometry for Definitive Identification
High-resolution mass spectrometry is a powerful tool for the structural elucidation of lipids like OOL. It provides highly accurate mass measurements, enabling the determination of elemental composition and the differentiation of isobaric species.
Key Molecular Data for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol:
| Parameter | Value | Reference |
| Molecular Formula | C57H102O6 | [1][2] |
| Monoisotopic Mass | 882.76764097 Da | [1] |
| Average Molecular Weight | 883.42 g/mol | [3] |
High-resolution mass spectrometers, such as Orbitrap or TOF analyzers, can measure the mass of a molecule with an accuracy in the parts-per-million (ppm) range. This level of precision is essential for confirming the elemental composition of OOL and distinguishing it from other lipids with similar nominal masses.
Expected Adduct Ions in High-Resolution MS
In electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), triacylglycerols like OOL are typically observed as adduct ions. Common adducts include the ammonium (B1175870) ([M+NH4]+) and sodium ([M+Na]+) adducts.
| Adduct Ion | Calculated m/z |
| [C57H102O6 + NH4]+ | 900.8015 |
| [C57H102O6 + Na]+ | 905.7572 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the fatty acid composition and their positions on the glycerol backbone. Collision-induced dissociation (CID) of the precursor ion (e.g., the [M+NH4]+ adduct) results in the neutral loss of the constituent fatty acids.
Expected Neutral Losses and Fragment Ions for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol ([M+NH4]+ precursor at m/z 900.8015):
| Neutral Loss | Lost Fatty Acid | Resulting Diacylglycerol-like Fragment Ion (m/z) |
| C18H34O2 (Oleic Acid) | Oleic Acid | 618.5339 |
| C18H32O2 (Linoleic Acid) | Linoleic Acid | 620.5495 |
The relative abundance of these fragment ions can provide information about the position of the fatty acids. Generally, the loss of a fatty acid from the sn-1 or sn-3 position is more favorable than from the sn-2 position.[4] Therefore, for OOL (with oleic acid at sn-1 and sn-2, and linoleic acid at sn-3), the neutral loss of oleic acid is expected to be a more abundant fragment ion in the MS/MS spectrum.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, other techniques can also be employed for the characterization of triacylglycerols. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Elemental composition, molecular weight, fatty acid composition and position (via MS/MS) | Detailed structural information, including stereochemistry and positional isomerism. | Separation of isomers and quantification. |
| Sensitivity | Very high (picomole to femtomole range) | Lower sensitivity, requires larger sample amounts (micromole to millimole range). | Moderate to high, depending on the detector. |
| Resolution of Isomers | Can distinguish regioisomers based on fragmentation patterns. May require chromatographic separation for complex mixtures. | Can distinguish regioisomers and even enantiomers with specialized techniques. | Excellent for separating isomers, especially when coupled with specialized columns (e.g., silver-ion or chiral columns). |
| Sample Preparation | Relatively simple, direct infusion or coupling with LC. | More complex, requires pure samples and deuterated solvents. | Requires method development for optimal separation. |
| Analysis Time | Fast (minutes per sample). | Slower (can take hours for complex experiments). | Variable, depending on the separation method. |
Experimental Protocols
High-Resolution LC-MS/MS Protocol for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
This protocol outlines a general procedure for the analysis of OOL using liquid chromatography coupled to a high-resolution mass spectrometer.
1. Sample Preparation:
-
Dissolve the lipid sample in a suitable solvent mixture, such as chloroform/methanol (2:1, v/v).
-
For quantitative analysis, add an appropriate internal standard (e.g., a triacylglycerol with odd-chain fatty acids).
-
Dilute the sample to a final concentration of approximately 10 µg/mL in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for separating triacylglycerols.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the nonpolar triacylglycerols.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: Orbitrap or TOF.
-
Full Scan (MS1) Range: m/z 300-1200.
-
Resolution: > 60,000.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the expected precursor ions (e.g., m/z 900.8015 and 905.7572).
-
Collision Energy: Optimize the collision energy to achieve sufficient fragmentation for the identification of neutral losses.
Visualizing the Workflow and Signaling Pathway
To illustrate the experimental process and the logic behind the identification, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the identification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Caption: Fragmentation pathway of the [M+NH4]+ adduct of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
References
A Researcher's Guide to Evaluating the Purity of Synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
For researchers, scientists, and drug development professionals utilizing synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG), ensuring the purity of this critical raw material is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetic DOLG, complete with experimental protocols and data presentation formats.
Understanding Potential Impurities in Synthetic DOLG
The synthesis of a specific triacylglycerol (TAG) like DOLG can result in several impurities. The most common of these include:
-
Regioisomers (Positional Isomers): These are molecules with the identical fatty acid composition as DOLG but with the fatty acids attached to different positions on the glycerol (B35011) backbone. The primary regioisomer of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is 1,3-Dioleoyl-2-linoleoyl-rac-glycerol. The presence of regioisomers can significantly impact the biological and physical properties of the material.
-
Diacylglycerols (DAGs) and Monoacylglycerols (MAGs): These are byproducts resulting from incomplete acylation during synthesis or subsequent hydrolysis.[1] Common forms include 1,2-dioleoyl-rac-glycerol (B53251) and 1,3-dioleoyl-rac-glycerol.
-
Free Fatty Acids (FFAs): Residual oleic and linoleic acid from the synthesis process can be present.
-
Other Triacylglycerols: Depending on the purity of the fatty acid starting materials, other TAGs with different fatty acid combinations may be formed.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to identify and quantify the purity of synthetic DOLG. The choice of method will depend on the specific information required (e.g., identification of isomers, quantification of minor impurities) and the available instrumentation.
Data Presentation: A Comparative Overview
The following tables present a summary of hypothetical, yet realistic, purity data for synthetic DOLG from three different commercial suppliers, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Purity of Synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from Different Suppliers as Determined by HPLC-CAD
| Supplier | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (%) | 1,3-Dioleoyl-2-linoleoyl-rac-glycerol (%) | Diacylglycerols (%) | Other Impurities (%) |
| Supplier A | 98.5 | 0.8 | 0.5 | 0.2 |
| Supplier B | 97.2 | 1.5 | 1.0 | 0.3 |
| Supplier C | 99.1 | 0.4 | 0.3 | 0.2 |
Table 2: Fatty Acid Composition of Synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from Different Suppliers as Determined by GC-MS of FAMEs
| Supplier | Oleic Acid (%) | Linoleic Acid (%) | Other Fatty Acids (%) |
| Supplier A | 66.5 | 33.2 | 0.3 |
| Supplier B | 66.0 | 33.5 | 0.5 |
| Supplier C | 66.7 | 33.1 | 0.2 |
Table 3: Absolute Purity of Synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from Different Suppliers as Determined by qNMR
| Supplier | Absolute Purity (%) |
| Supplier A | 98.8 |
| Supplier B | 97.5 |
| Supplier C | 99.3 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is highly effective for separating and quantifying triacylglycerol isomers and other lipid classes.[2]
Experimental Workflow
Caption: Workflow for HPLC-CAD analysis of DOLG purity.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the synthetic DOLG sample in 1 mL of a chloroform/methanol (2:1, v/v) mixture. Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
Instrumentation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and isopropanol (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of DOLG and the relative percentage of impurities can be calculated based on the relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition
This method determines the fatty acid profile of the synthetic DOLG after conversion to fatty acid methyl esters (FAMEs). This provides information on the correctness of the fatty acid ratio.
Experimental Workflow
Caption: Workflow for GC-MS analysis of DOLG fatty acid composition.
Methodology:
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify a known amount of the DOLG sample using a standard method, such as heating with methanolic HCl. Extract the resulting FAMEs with hexane.
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass spectrometer or equivalent.
-
Column: A DB-23 capillary column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Data Analysis: Identify the FAMEs by comparing their mass spectra to a reference library (e.g., NIST). Quantify the relative percentage of each fatty acid based on the integrated peak areas in the total ion chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3]
Logical Relationship for qNMR Purity Determination
Caption: Logical workflow for qNMR purity determination of DOLG.
Methodology:
-
Sample Preparation: Accurately weigh approximately 20 mg of the DOLG sample and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) and perform a baseline correction.
-
Data Analysis:
-
Integrate a well-resolved proton signal from DOLG (e.g., the glycerol backbone protons).
-
Integrate a proton signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the absolute purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
This guide provides a framework for the comprehensive evaluation of synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol purity. By employing these methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount in scientific research and drug development. This document provides essential guidance on the proper disposal procedures for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a common triglyceride used in various laboratory applications.
As a non-hazardous substance, the disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is straightforward, yet it requires adherence to specific protocols to maintain a safe and compliant laboratory environment. The primary principle is to manage waste in accordance with local, state, and federal regulations.
Key Safety and Handling Properties
Below is a summary of the key safety and handling information for triglycerides like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
| Property | Value/Instruction | Source |
| Hazard Classification | Not a hazardous substance or mixture according to the Globally Harmonised System (GHS). | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves | Sigma-Aldrich Product Page |
| Storage Class | 10 - Combustible liquids | Sigma-Aldrich Product Page |
| Storage Temperature | -20°C for long-term storage. | Sigma-Aldrich Product Page |
| Spill Cleanup | Absorb with an inert material and hold for waste disposal. | [2] |
Experimental Protocol: Standard Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Materials:
-
Waste container labeled "Non-hazardous Organic Waste"
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Original container of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Procedure:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department to understand the specific local and state regulations for non-hazardous chemical waste.
-
Wear Appropriate PPE: Don safety glasses, a lab coat, and chemical-resistant gloves to prevent accidental contact.
-
Prepare Waste Container: Ensure the designated "Non-hazardous Organic Waste" container is clean, properly labeled, and in a well-ventilated area.
-
Transfer Waste: Carefully transfer the unused 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from its original container to the designated waste container.
-
Seal and Store: Securely cap the waste container. Store it in a designated waste accumulation area away from incompatible materials.
-
Dispose of Empty Container: Handle the uncleaned, empty original container as you would the product itself.[1] Deface the label of the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup for the "Non-hazardous Organic Waste" container.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Caption: Disposal Decision Workflow for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. Following these procedures will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) |
| Skin and Body Protection | Standard laboratory coat |
| Respiratory Protection | Not required under normal use with adequate ventilation |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for maintaining a safe and efficient workflow.
Experimental Workflow
Caption: Standard operational workflow for handling 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
Step-by-Step Handling and Disposal Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
Work in a well-ventilated area, such as a laboratory with a standard ventilation system.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, wash the affected skin area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes.
-
Minimize the creation of aerosols or mists.
-
-
Spill Management:
-
For minor spills, use an absorbent material (e.g., paper towels, vermiculite) to contain and clean up the substance.
-
Place the used absorbent material into a sealed container for proper disposal.
-
-
Disposal:
-
Dispose of unused 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and any contaminated materials in accordance with local, state, and federal regulations. As it is not considered hazardous waste, it may often be disposed of with regular laboratory chemical waste, but always confirm with your institution's environmental health and safety department.
-
Do not dispose of the substance down the drain.
-
Safety Decision Logic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
